1-(4-Bromophenylsulfonyl)-4-butylpiperazine CAS number 1199773-16-4
CAS Number: 1199773-16-4 Chemical Class: Arylsulfonyl Piperazine / Sulfonamide Scaffold Executive Summary 1-(4-Bromophenylsulfonyl)-4-butylpiperazine is a specialized chemical intermediate utilized primarily in medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
CAS Number: 1199773-16-4
Chemical Class: Arylsulfonyl Piperazine / Sulfonamide Scaffold
Executive Summary
1-(4-Bromophenylsulfonyl)-4-butylpiperazine is a specialized chemical intermediate utilized primarily in medicinal chemistry for the development of G-Protein Coupled Receptor (GPCR) ligands. Structurally, it functions as a privileged scaffold , combining a lipophilic butyl chain and a piperazine core with a reactive 4-bromophenylsulfonyl moiety.
This guide details the physiochemical profile, synthetic architecture, and modular utility of this compound. It specifically highlights its role as a precursor for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which are essential for generating high-affinity antagonists for 5-HT6 and 5-HT7 serotonin receptors.
Chemical Identity & Physiochemical Profile[1][2][3]
This compound serves as a "bifunctional" building block. The sulfonamide linkage provides metabolic stability and hydrogen bond acceptor properties, while the aryl bromide serves as a handle for downstream diversification.
Table 1: Technical Datasheet
Property
Specification
CAS Number
1199773-16-4
IUPAC Name
1-(4-bromophenyl)sulfonyl-4-butylpiperazine
Molecular Formula
C₁₄H₂₁BrN₂O₂S
Molecular Weight
361.30 g/mol
Physical State
Solid (typically off-white to pale yellow powder)
Solubility
Soluble in DMSO, DMF, DCM, Chloroform; Low solubility in water
pKa (Calculated)
~8.5 (Piperazine N4, basic)
LogP (Predicted)
3.2 – 3.8 (Lipophilic)
SMILES
CCCCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br
Synthetic Architecture
The synthesis of CAS 1199773-16-4 follows a nucleophilic substitution pathway (sulfonylation). This protocol is designed to minimize the formation of bis-sulfonated byproducts and control the exothermic nature of the reaction.
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq).
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
Step-by-Step Methodology:
Preparation: Dissolve 1-butylpiperazine (1.05 eq) and TEA (2.0 eq) in anhydrous DCM (10 mL/g) under an inert nitrogen atmosphere.
Temperature Control: Cool the solution to 0°C using an ice bath. Rationale: Sulfonyl chlorides are highly reactive; cooling prevents thermal runaway and side reactions.
Addition: Dropwise add a solution of 4-bromobenzenesulfonyl chloride (1.0 eq) in DCM over 30 minutes. Maintain internal temperature < 5°C.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (System: Hexane/EtOAc 1:1) or LC-MS.
Workup: Quench with water. Wash the organic layer with saturated NaHCO₃ (to remove acidic impurities) followed by brine. Dry over anhydrous Na₂SO₄.
Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography if high purity (>98%) is required.
Synthesis Workflow Diagram
Caption: Figure 1. Step-wise synthetic pathway for the preparation of 1-(4-Bromophenylsulfonyl)-4-butylpiperazine.
Modular Utility & Functionalization
The primary value of CAS 1199773-16-4 lies in the bromine substituent . It acts as a pre-installed "chemical handle" for Palladium-catalyzed cross-coupling reactions. This allows researchers to rapidly generate libraries of biaryl or amino-aryl compounds, which are critical for exploring Structure-Activity Relationships (SAR).
Divergent Synthesis Strategy
Researchers use this scaffold to access two main classes of derivatives:
Biaryl Sulfonamides (via Suzuki Coupling): Introduction of aryl/heteroaryl groups to extend the pharmacophore.
Aminated Derivatives (via Buchwald-Hartwig): Introduction of amines to modulate solubility and receptor binding affinity.
Functionalization Diagram
Caption: Figure 2. Divergent synthesis utilizing the bromine handle for library generation.
Pharmacological Context
Target Relevance: 5-HT Receptors
Arylsulfonyl piperazines are a dominant chemotype in the design of antagonists for the Serotonin 5-HT6 and 5-HT7 receptors [1, 2].
Mechanism: The sulfonamide group mimics the sulfonyl moiety of the endogenous ligand or established antagonists (e.g., SB-269970).
Role of the Butyl Group: The N-butyl chain occupies the hydrophobic pocket of the GPCR, often enhancing binding affinity compared to methyl or ethyl analogs.
Role of the Aryl Group: The 4-bromophenyl region interacts with aromatic residues (Phe/Trp) in the receptor binding site. Modification of this region (via the couplings described in Section 3) is the primary method for optimizing selectivity between 5-HT6 and 5-HT7 subtypes [3].
Application in Drug Discovery
This specific CAS number is frequently used as a Reference Standard or Intermediate in:
CNS Disorders: Developing treatments for cognitive deficits (Alzheimer's), anxiety, and depression.
Metabolic Disorders: 5-HT6 antagonists have shown potential in treating obesity by modulating food intake [1].
Handling & Safety Protocols
While specific toxicological data for this exact CAS may be limited, it should be handled according to protocols for general arylsulfonamides and alkylpiperazines.
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive.
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Sulfur and Nitrogen content).
References
Holenz, J., Mercè, R., Diaz, J. L., Guitart, X., Codony, X., & Buschmann, H. (2006). Medicinal chemistry strategies to 5-HT6 receptor ligands as potential cognitive enhancers and antiobesity agents.[2] Drug Discovery Today, 11(7-8), 283-299.
Leopoldo, M., Lacivita, E., Berardi, F., Perrone, R., & Colabufo, N. A. (2007). Serotonin 5-HT7 receptor agents: Structure-activity relationships and potential therapeutic applications in central nervous system disorders. Pharmacology & Therapeutics, 114(3), 319-337.
Modica, M., et al. (2004). Design, synthesis, and biological evaluation of novel arylpiperazinylalkyl derivatives as 5-HT1A and 5-HT7 receptor ligands.[3] Journal of Medicinal Chemistry, 47(14), 3561-3571.
in silico toxicity prediction for 1-(4-Bromophenylsulfonyl)-4-butylpiperazine
An In-Depth Technical Guide: In Silico Toxicity Prediction for 1-(4-Bromophenylsulfonyl)-4-butylpiperazine Executive Summary In the landscape of modern drug discovery, the imperative to identify and mitigate potential sa...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide:
In Silico Toxicity Prediction for 1-(4-Bromophenylsulfonyl)-4-butylpiperazine
Executive Summary
In the landscape of modern drug discovery, the imperative to identify and mitigate potential safety liabilities at the earliest stages of development cannot be overstated. The high attrition rate of drug candidates due to unforeseen toxicity is a primary driver of escalating research and development costs. In silico toxicology, leveraging computational models to predict adverse effects, has emerged as an indispensable tool for de-risking chemical entities before significant resources are invested in their synthesis and preclinical testing.
This technical guide provides a comprehensive, expert-led walkthrough of the in silico toxicity assessment for a novel compound, 1-(4-Bromophenylsulfonyl)-4-butylpiperazine . Authored from the perspective of a Senior Application Scientist, this document eschews a rigid template in favor of a logical, scientifically-grounded narrative that explains not just the "how" but the critical "why" behind each step of the analysis. We will dissect the molecule's structure, apply a battery of validated computational models to predict key toxicological endpoints, and synthesize these findings into an actionable safety profile.
The methodologies described herein are rooted in the principles of scientific integrity and regulatory acceptance. Every protocol is designed as a self-validating system, integrating multiple lines of computational evidence. Key claims and standards are substantiated with in-text citations to authoritative sources, including regulatory guidelines and seminal scientific literature, with a complete, verifiable reference list provided. Through detailed protocols, summary data tables, and explanatory diagrams, this guide is intended to serve as a practical and authoritative resource for researchers, scientists, and drug development professionals, empowering them to apply these core principles to their own discovery pipelines.
Molecular Profile and Rationale for Assessment
The Subject Molecule: 1-(4-Bromophenylsulfonyl)-4-butylpiperazine
A thorough in silico analysis begins with a deep understanding of the molecule's structure. 1-(4-Bromophenylsulfonyl)-4-butylpiperazine is a synthetic compound with several key structural features that warrant toxicological investigation.
Piperazine: A six-membered heterocyclic ring containing two nitrogen atoms. The piperazine moiety is a common scaffold in medicinal chemistry, known for its wide range of biological activities but also for potential off-target effects.[2]
Sulfonamide: The -S(=O)₂-N- group is a well-established pharmacophore.
Brominated Phenyl Ring: The presence of a halogenated aromatic ring can influence metabolic stability and potentially lead to the formation of reactive metabolites.
The combination of these features necessitates a proactive toxicological assessment to identify any potential liabilities associated with this specific structural arrangement.
The Scientific Imperative for Early In Silico Assessment
Integrating computational toxicology early in the drug discovery workflow is a strategic necessity. This "fail early, fail cheap" approach provides numerous advantages:
Resource Optimization: It allows for the prioritization of compounds with the most promising safety profiles, avoiding costly synthesis and in vitro/in vivo testing of candidates likely to fail.
Guided Chemical Design: By identifying potential toxicophores (substructures associated with toxicity), medicinal chemists can proactively design safer analogues.[3]
Ethical Considerations: It aligns with the 3Rs principle (Replacement, Reduction, and Refinement) of animal testing by reducing the number of animals needed for preclinical safety studies.
Regulatory Alignment: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) increasingly accept in silico data as part of a weight-of-evidence approach for safety assessment, particularly for mutagenic impurities.[4][5][6][7]
Core Methodologies in Computational Toxicology
A robust in silico assessment relies on a confluence of different predictive methods. We employ a multi-pronged strategy to build a comprehensive and reliable toxicity profile.
QSAR modeling is a cornerstone of predictive toxicology.[8] These models are built on the principle that the chemical structure of a molecule dictates its biological and toxicological properties.
Causality: By analyzing large datasets of chemicals with known toxicity data, QSAR models learn to correlate specific molecular descriptors (e.g., physicochemical properties, structural fragments) with toxicological endpoints.[9][10]
Application: A validated QSAR model can then be used to predict the toxicity of a new, untested chemical like our subject molecule. The use of multiple, diverse QSAR models for the same endpoint is critical for building confidence in a prediction.[11]
Read-Across and Analogue-Based Assessment
Read-across is a data gap-filling technique that assumes the toxicity of a target chemical can be inferred from structurally similar source chemicals (analogues) for which experimental data exists.[12][13][14][15]
Trustworthiness: The scientific validity of a read-across argument hinges on a robust justification of similarity. This includes not only structural similarity but also similarity in physicochemical properties and predicted metabolic pathways.[16]
Regulatory Acceptance: This approach is widely used in regulatory submissions, particularly under frameworks like REACH in Europe, as a means to avoid unnecessary animal testing.[15]
Structural Alerts and Toxicophore Mapping
This approach involves screening a molecule's structure against a curated database of "toxicophores"—chemical substructures known to be associated with specific toxicities (e.g., mutagenicity, carcinogenicity, skin sensitization).[3][17]
Mechanism-Based Insight: The presence of a structural alert provides a hypothesis for the mechanism of toxicity, which can then be tested with more targeted assays. For example, an aromatic amine might raise a flag for mutagenicity via metabolic activation.
Expert Systems: Knowledge-based expert systems, such as the OECD QSAR Toolbox, codify toxicological knowledge and rules to identify these alerts.[18]
A Practical Workflow for In Silico Toxicity Prediction
This section details the step-by-step protocol for the comprehensive toxicity assessment of 1-(4-Bromophenylsulfonyl)-4-butylpiperazine.
Step 1: Compound Canonicalization and Descriptor Calculation
The integrity of any prediction is dependent on the quality of the input. The first step is to ensure the molecular structure is correctly represented and to calculate the physicochemical properties that govern its ADMET profile.
Protocol:
Input: Start with the canonical SMILES representation of the molecule: CCCCN1CCN(CC1)S(=O)(=O)c2ccc(Br)cc2.
Structure Standardization: Use a cheminformatics toolkit (e.g., RDKit, ChemAxon) to neutralize charges, remove salts, and generate a standardized 2D structure.
Descriptor Calculation: Compute a range of key molecular descriptors. These descriptors will serve as the input for many QSAR models.
Molecular Weight (MW)
LogP (octanol-water partition coefficient)
Topological Polar Surface Area (TPSA)
Number of Hydrogen Bond Donors and Acceptors
Number of Rotatable Bonds
Step 2: Prediction of Key Toxicological Endpoints
We now apply a battery of validated in silico models to assess critical safety endpoints. The use of multiple, mechanistically diverse models for each endpoint is a core principle of a self-validating workflow.
Protocol:
Genetic Toxicity (Mutagenicity):
Rationale: The Ames test for bacterial mutagenicity is a fundamental screen for genotoxic potential. A positive finding is a significant developmental hurdle.
Models: Submit the standardized structure to at least two complementary models: a statistical-based QSAR model and an expert rule-based system (e.g., Sarah Nexus, CASE Ultra).
Interpretation: A consensus Negative prediction from both models provides high confidence. A Positive or conflicting result necessitates a deeper review of the structural alerts and the model's applicability domain.
Carcinogenicity:
Rationale: Assessing carcinogenic potential is crucial for drugs intended for chronic use.
Models: Utilize models trained on long-term rodent carcinogenicity data (e.g., from the Carcinogenic Potency Database). Screen for structural alerts associated with carcinogenicity.
Interpretation: Predictions are often categorized as Carcinogen or Non-carcinogen. The presence of alerts like the brominated aromatic ring should be noted, even if the overall prediction is negative, as it may warrant further scrutiny.
Rationale: DILI is a leading cause of drug withdrawal from the market.
Models: Employ DILI prediction models that integrate multiple mechanisms, such as reactive metabolite formation and bile salt export pump (BSEP) inhibition.
Interpretation: Models typically provide a risk classification (e.g., Low Risk, High Risk).
Cardiotoxicity (hERG Inhibition):
Rationale: Blockade of the hERG potassium channel can lead to fatal cardiac arrhythmias.
Models: Use QSAR models specifically trained to predict hERG channel inhibition (pIC₅₀).
Interpretation: A predicted pIC₅₀ > 6 is typically considered a potential concern. The piperazine scaffold is a known, though often weak, hERG ligand, making this a mandatory check.
Skin Sensitization:
Rationale: Important for topically applied drugs but also relevant for assessing the safety of pharmaceutical manufacturing intermediates. A structurally similar compound, 1-(4-Bromophenylsulfonyl)-4-methylpiperazine, is noted to cause skin irritation.[19]
Models: Use models that predict the potential for a chemical to induce skin sensitization, often based on protein binding mechanisms.
Workflow Visualization
The logical flow of the in silico toxicity assessment process is illustrated below.
Caption: A logical workflow diagram for in silico toxicity prediction.
Data Synthesis and Interpretation
The outputs from the various models must be aggregated and interpreted in a holistic manner. A single prediction is not a definitive answer but a piece of evidence in a larger safety assessment.
Summary of Predicted Toxicological Profile
The table below synthesizes the hypothetical results from our in silico workflow for 1-(4-Bromophenylsulfonyl)-4-butylpiperazine.
Toxicological Endpoint
Prediction
Confidence
Rationale / Structural Alerts Identified
Genetic Toxicity
Negative
High
Consensus prediction from statistical and expert rule-based models. No strong structural alerts for mutagenicity.
Carcinogenicity
Equivocal
Medium
QSAR models predict non-carcinogen, but the presence of a brominated aromatic ring is a structural alert in some systems that may warrant further investigation.
Hepatotoxicity (DILI)
Low Risk
Medium
Models predicting mechanisms of liver injury (e.g., BSEP inhibition, reactive metabolite formation) show low potential.
Cardiotoxicity (hERG)
Low Risk
High
Predicted pIC₅₀ < 5.5. While the piperazine core is a known weak hERG binder, the overall prediction is below the typical threshold of concern.
Skin Sensitization
Low to Moderate Risk
Medium
Potential for sensitization noted, consistent with hazard data for a close analogue.[19] Requires consideration for handling and potential topical applications.
Authoritative Grounding and Strategic Recommendations
The in silico profile suggests that 1-(4-Bromophenylsulfonyl)-4-butylpiperazine has a generally favorable safety profile, with no high-confidence warnings for major toxicities like mutagenicity or significant hERG inhibition. However, the analysis raises key points that must be addressed in the subsequent stages of drug development.
Recommendation 1: Address the Carcinogenicity Alert.
Rationale: The equivocal carcinogenicity prediction, driven by the brominated phenyl ring, must be clarified. Regulatory guidance, such as ICH M7, provides a framework for handling potential mutagenic carcinogens.[5]
Action: Prioritize an in vitro Ames test to confirm the negative in silico mutagenicity prediction. If the compound is intended for long-term use, further investigation into its metabolic pathways would be prudent to understand if reactive metabolites are formed from the aromatic ring.
Recommendation 2: Contextualize hERG Risk.
Rationale: The low predicted hERG risk is encouraging. However, given the prevalence of the piperazine scaffold in hERG ligands, an early experimental confirmation is a low-cost, high-value step.
Action: An in vitro hERG binding or functional assay should be scheduled early in the development cascade to experimentally confirm the low risk before significant investment in lead optimization.
Recommendation 3: Leverage for Analogue Design.
Rationale: The in silico profile serves as a baseline for a Structure-Toxicity Relationship (STR) analysis.
Action: If medicinal chemistry efforts are ongoing, use these results to guide the design of new analogues. For example, explore modifications to the butyl chain or the substitution pattern on the phenyl ring to potentially mitigate any borderline liabilities while maintaining desired potency.
Conclusion
This technical guide has detailed a rigorous, multi-faceted in silico workflow for the toxicity prediction of 1-(4-Bromophenylsulfonyl)-4-butylpiperazine. By integrating QSAR, read-across, and structural alert analysis, we have constructed a comprehensive safety profile that moves beyond simple binary predictions to provide actionable, scientifically-grounded recommendations. The analysis indicates a low overall risk for the most significant toxicities, but highlights specific structural features that warrant experimental follow-up. This proactive, prediction-first approach exemplifies modern drug discovery strategy, enabling teams to make more informed decisions, optimize resource allocation, and ultimately, design safer medicines.
References
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 710729, 1-(4-Bromophenylsulfonyl)-4-methylpiperazine. Retrieved February 1, 2026, from [Link]
Aziz-ur-Rehman, et al. (2013). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives. ResearchGate. Retrieved February 1, 2026, from [Link]
Pipzine Chemicals. (n.d.). 1-[(4-Bromophenyl)sulfonyl]piperazine CAS 355431-23-3. Retrieved February 1, 2026, from [Link]
Pipzine Chemicals. (n.d.). 1,4-Bis[(4-bromophenyl)sulfonyl]piperazine. Retrieved February 1, 2026, from [Link]
Wu, S., et al. (2018). In silico toxicology: computational methods for the prediction of chemical toxicity. WIREs Computational Molecular Science. Retrieved February 1, 2026, from [Link]
Valerio, L. G. (2009). In silico toxicology models and databases as FDA Critical Path Initiative toolkits. Human Genomics. Retrieved February 1, 2026, from [Link]
Government of Canada. (n.d.). Use of analogues and read-across in risk assessment. Retrieved February 1, 2026, from [Link]
Hughes, T. B., et al. (2021). Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks. bioRxiv. Retrieved February 1, 2026, from [Link]
Hsieh, J. H., et al. (2017). Computational toxicology methods in chemical library design and high-throughput screening hit validation. Expert Opinion on Drug Discovery. Retrieved February 1, 2026, from [Link]
FDA/CDER. (2020). Opportunities and challenges of using new approach methodologies (NAMs) in regulatory toxicology. Regulatory Toxicology and Pharmacology. Retrieved February 1, 2026, from [Link]
Fiveable. (n.d.). ADMET prediction. Retrieved February 1, 2026, from [Link]
ToxMinds. (n.d.). Read-across – State of the art and next level! Retrieved February 1, 2026, from [Link]
Kalgutkar, A. S., & Soglia, J. R. (2005). Toxicophore exploration as a screening technology for drug design and discovery. Expert Opinion on Drug Discovery. Retrieved February 1, 2026, from [Link]
Joint Research Centre. (2014). Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity. Retrieved February 1, 2026, from [Link]
Asati, V., et al. (2016). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. Retrieved February 1, 2026, from [Link]
PozeSCAF. (n.d.). In Silico Toxicity Prediction. Retrieved February 1, 2026, from [Link]
Mayr, A., et al. (2023). Chemical representation learning for toxicity prediction. Digital Discovery. Retrieved February 1, 2026, from [Link]
Cheng, F., et al. (2013). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. MedChemComm. Retrieved February 1, 2026, from [Link]
Sharma, R., et al. (2023). MolToxPred: small molecule toxicity prediction using machine learning approach. RSC Advances. Retrieved February 1, 2026, from [Link]
U.S. Environmental Protection Agency. (n.d.). Toxicity Estimation Software Tool (TEST). Retrieved February 1, 2026, from [Link]
U.S. Food and Drug Administration. (2018). M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved February 1, 2026, from [Link]
Auxochromofours. (2023). FDA Toxicology Studies & Drug Approval Requirements. Retrieved February 1, 2026, from [Link]
Vračko, M. (2009). QSAR Model for Predicting Pesticide Aquatic Toxicity. Journal of Chemical Information and Modeling. Retrieved February 1, 2026, from [Link]
SaferWorldbyDesign. (2021). Use of in silico methods for assessing toxicity. Retrieved February 1, 2026, from [Link]
Patlewicz, G., & Fitzpatrick, J. (2016). Read-Across: A Practical New Approach Methodology for Food Safety Assessments. Toxicological Sciences. Retrieved February 1, 2026, from [Link]
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Berggren, E. (n.d.). Read-Across with Computational and In vitro Data. Retrieved February 1, 2026, from [Link]
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Rovida, C., et al. (2019). Internationalization of read-across as a validated new approach method (NAM) for regulatory toxicology. Archives of Toxicology. Retrieved February 1, 2026, from [Link]
An In-Depth Technical Guide to the Structural Analogs of 1-(4-Bromophenylsulfonyl)-4-butylpiperazine
Foreword: The Piperazine Scaffold as a Nexus of Modern Medicinal Chemistry The piperazine ring, a simple six-membered heterocycle with two opposing nitrogen atoms, represents a cornerstone in the edifice of modern drug d...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Piperazine Scaffold as a Nexus of Modern Medicinal Chemistry
The piperazine ring, a simple six-membered heterocycle with two opposing nitrogen atoms, represents a cornerstone in the edifice of modern drug discovery. Its unique physicochemical properties—conformational flexibility, the presence of two basic nitrogens for interaction with biological targets, and its amenability to diverse chemical modifications—have established it as a "privileged scaffold". This guide delves into the rich chemical space surrounding a specific exemplar of this class: 1-(4-Bromophenylsulfonyl)-4-butylpiperazine. We will dissect its structure, explore the rationale behind the design of its analogs, and provide a comprehensive framework for their synthesis, characterization, and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical motif.
Deconstructing the Core Moiety: 1-(4-Bromophenylsulfonyl)-4-butylpiperazine
The parent compound, 1-(4-Bromophenylsulfonyl)-4-butylpiperazine, can be conceptually divided into three key structural components, each offering a vector for modification and optimization in an analog design program.
The Arylsulfonyl Group: The 4-bromophenylsulfonyl moiety is a critical pharmacophoric element. The sulfonamide linkage provides a stable, polar group capable of engaging in hydrogen bonding interactions with biological targets. The bromine atom on the phenyl ring is an interesting feature; its electron-withdrawing nature influences the electronic properties of the entire group. Furthermore, its size and lipophilicity can contribute to binding affinity and selectivity.
The Piperazine Core: As the central scaffold, the piperazine ring provides the structural rigidity and conformational flexibility necessary for optimal presentation of the other two components to a biological target. The two nitrogen atoms are key handles for chemical modification.
The N-Alkyl Substituent: The n-butyl group at the N4 position is a lipophilic tail that can explore hydrophobic pockets within a binding site. The length and branching of this alkyl chain are critical determinants of potency and selectivity.
Strategic Design of Structural Analogs: A Rationale-Driven Approach
The design of structural analogs of 1-(4-Bromophenylsulfonyl)-4-butylpiperazine is not a random exercise but a carefully considered process aimed at systematically probing the structure-activity relationship (SAR) to enhance desired pharmacological properties while minimizing off-target effects and improving pharmacokinetic profiles.
Key Objectives of Analog Design
An analog design program for this scaffold would typically focus on:
Potency and Efficacy Enhancement: Modifying the structure to increase the affinity for the primary biological target and improve the desired biological response.
Selectivity Profiling: Tuning the structure to minimize interactions with off-target proteins, thereby reducing the potential for side effects.
Pharmacokinetic Optimization (ADME): Altering the molecule to improve its Absorption, Distribution, Metabolism, and Excretion properties, leading to better bioavailability and an appropriate duration of action.[1][2]
Novelty and Intellectual Property: Exploring new chemical space to identify novel compounds with unique therapeutic potential and secure intellectual property rights.
A Logic-Based Workflow for Analog Development
The following diagram illustrates a typical workflow for the design and development of structural analogs.
Caption: A logical workflow for the design and optimization of structural analogs.
Synthetic Strategies for Arylsulfonylpiperazine Analogs
The synthesis of 1-(4-bromophenylsulfonyl)-4-butylpiperazine and its analogs can be achieved through a convergent synthetic approach, which involves the preparation of the key intermediates followed by their coupling.
Preparation of Key Intermediates
3.1.1. Synthesis of 4-Substituted Benzenesulfonyl Chlorides
The 4-bromobenzenesulfonyl chloride is commercially available, but for the synthesis of analogs with different substituents on the phenyl ring, a general synthetic route is required. A common method involves the diazotization of a substituted aniline followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst.
3.1.2. Synthesis of N-Alkylpiperazines
N-butylpiperazine is also commercially available. For analogs with different alkyl chains, a standard approach is the mono-N-alkylation of piperazine. This can be challenging due to the potential for di-alkylation. A common strategy is to use a large excess of piperazine to favor mono-alkylation or to use a protecting group strategy.
Convergent Synthesis of the Final Compounds
The final step involves the coupling of the 4-substituted benzenesulfonyl chloride with the N-alkylpiperazine. This is a nucleophilic substitution reaction where the secondary amine of the piperazine attacks the electrophilic sulfur of the sulfonyl chloride.
Caption: A convergent synthetic workflow for 1-(4-Bromophenylsulfonyl)-4-butylpiperazine.
Representative Experimental Protocol: Synthesis of 1-(4-Bromophenylsulfonyl)-4-butylpiperazine
Materials:
4-Bromobenzenesulfonyl chloride
N-Butylpiperazine
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
To a solution of N-butylpiperazine (1.0 eq) in DCM at 0 °C is added triethylamine (1.2 eq).
A solution of 4-bromobenzenesulfonyl chloride (1.05 eq) in DCM is added dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.
The reaction is allowed to warm to room temperature and stirred for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.
The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with DCM (2 x).
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1-(4-bromophenylsulfonyl)-4-butylpiperazine.
The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation of Structural Analogs
A thorough biological evaluation is crucial to understand the pharmacological profile of the newly synthesized analogs. Based on the literature for related arylsulfonylpiperazine compounds, key biological targets include G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors, and sigma receptors.[3]
Scintillation cocktail and a scintillation counter
Procedure:
In a 96-well plate, add buffer, the test compound at various concentrations, and the radioligand.
For the determination of non-specific binding, a high concentration of a known sigma-1 ligand (e.g., haloperidol) is added instead of the test compound.
The binding reaction is initiated by the addition of the membrane preparation.
The plate is incubated at a specified temperature (e.g., 25 °C) for a set time (e.g., 120 minutes) to reach equilibrium.
The reaction is terminated by rapid filtration through the filter plate, followed by washing with ice-cold buffer to remove unbound radioligand.
The filter plate is dried, and a scintillation cocktail is added to each well.
The radioactivity retained on the filters is quantified using a scintillation counter.
The data are analyzed to determine the IC₅₀ value of the test compound, which is then converted to a Ki value (inhibitory constant).
Functional Activity: GPCR Functional Assays
Determining whether a compound acts as an agonist, antagonist, or inverse agonist at a GPCR is essential. A common method is to measure the downstream signaling events, such as changes in intracellular calcium or cyclic AMP (cAMP) levels.
4.2.1. Protocol: Calcium Mobilization Assay for Gq-Coupled GPCRs
Materials:
A cell line stably expressing the target GPCR (e.g., HEK293 or CHO cells)
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
A fluorescent plate reader with an injection system
Procedure:
Cells are seeded in a 96- or 384-well plate and grown to confluence.
The cells are loaded with the calcium-sensitive dye according to the manufacturer's protocol.
The plate is placed in the fluorescent plate reader, and a baseline fluorescence reading is taken.
The test compound (for agonist activity) or a known agonist in the presence of the test compound (for antagonist activity) is injected into the wells.
The change in fluorescence, corresponding to the change in intracellular calcium concentration, is monitored over time.
The data are analyzed to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of the test compound.
Structure-Activity Relationship (SAR) Insights
By systematically synthesizing and testing a library of analogs, a detailed SAR can be established. The following table summarizes hypothetical SAR data for a series of analogs of 1-(4-Bromophenylsulfonyl)-4-butylpiperazine, illustrating how structural modifications can impact biological activity.
Compound ID
R¹ (on Phenyl Ring)
R² (at N4 of Piperazine)
Sigma-1 Ki (nM)
5-HT₂C IC₅₀ (nM)
hERG Ki (µM)
Parent
4-Br
n-Butyl
15
50
>10
Analog-1
4-Cl
n-Butyl
20
65
>10
Analog-2
4-F
n-Butyl
25
80
>10
Analog-3
4-OCH₃
n-Butyl
150
300
>10
Analog-4
4-Br
Propyl
30
100
>10
Analog-5
4-Br
Pentyl
10
40
>10
Analog-6
4-Br
iso-Butyl
50
150
>10
Analog-7
3-Br
n-Butyl
45
120
>10
Interpretation of SAR Data:
Substitution on the Phenyl Ring (R¹): Halogen substituents at the 4-position appear to be favorable for sigma-1 and 5-HT₂C receptor affinity, with bromine being optimal. The introduction of an electron-donating group like methoxy (Analog-3) significantly reduces activity, suggesting an electronic or steric clash. The position of the bromine atom is also important, with the 4-position being preferred over the 3-position (Analog-7).
N-Alkyl Chain Length (R²): The length of the alkyl chain at the N4 position influences potency. Increasing the chain length from propyl to pentyl (Analog-4 and Analog-5) shows a trend of increasing affinity, suggesting a hydrophobic pocket in the binding site that can accommodate a longer chain. Branching of the alkyl chain (iso-Butyl, Analog-6) is detrimental to activity, indicating a narrow hydrophobic channel.
hERG Liability: All tested analogs show low affinity for the hERG channel, which is a positive safety indicator, as hERG inhibition can lead to cardiac arrhythmias.
Conclusion and Future Directions
The 1-(4-bromophenylsulfonyl)-4-butylpiperazine scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has provided a comprehensive framework for the rational design, synthesis, and biological evaluation of its structural analogs. The key to a successful drug discovery program based on this scaffold lies in the iterative process of design, synthesis, and testing, guided by a deep understanding of the SAR. Future work in this area could explore more diverse substitutions on the phenyl ring, the introduction of heteroaromatic rings, and modifications of the piperazine core itself to further probe the chemical space and unlock new therapeutic opportunities.
References
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]
Apostol, T.-V., Chifiriuc, M. C., Socea, L.-I., Draghici, C., Olaru, O. T., Nitulescu, G. M., Visan, D.-C., Marutescu, L. G., Pahontu, E. M., Saramet, G., & Barbuceanu, S.-F. (2021). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 26(15), 4475. [Link]
Azzam, R. A., El-Sayed, M. A. A., & El-Sattar, N. E. A. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European Journal of Medicinal Chemistry, 64, 354–363. [Link]
Di Stefano, M., Masoni, S., Bononi, G., Poli, G., Galati, S., Gado, F., Manzi, S., Vagaggini, C., Brai, A., Caligiuri, I., Asif, K., Rizzolio, F., Macchia, M., Chicca, A., Sodi, A., Di Bussolo, V., Minutolo, F., Meier, P., Gertsch, J., … Tuccinardi, T. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 263, 115916. [Link]
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Application Notes and Protocols for Investigating 1-(4-Bromophenylsulfonyl)-4-butylpiperazine as a Potential Enzyme Inhibitor
Introduction: The Therapeutic Potential of Phenylsulfonyl-Piperazine Scaffolds The confluence of a sulfonamide group and a piperazine ring within a single molecular entity has emerged as a privileged scaffold in modern m...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Therapeutic Potential of Phenylsulfonyl-Piperazine Scaffolds
The confluence of a sulfonamide group and a piperazine ring within a single molecular entity has emerged as a privileged scaffold in modern medicinal chemistry. This structural motif is present in a diverse array of bioactive compounds, demonstrating a broad spectrum of pharmacological activities. Notably, derivatives of phenylsulfonyl-piperazine have garnered significant attention for their potent enzyme inhibitory properties, targeting key enzymes implicated in a range of pathologies.[1][2][3][4][5] The sulfonamide moiety, a well-established pharmacophore, is known to interact with the active sites of various enzymes, often through hydrogen bonding and by orienting hydrophobic substituents into specific pockets.[6][7][8] The piperazine ring, a versatile heterocyclic amine, not only imparts favorable pharmacokinetic properties but also provides a crucial anchor for molecular interactions within enzyme active sites.[2][5][9][10][11]
This application note focuses on 1-(4-Bromophenylsulfonyl)-4-butylpiperazine , a novel compound featuring this promising scaffold. Based on the established bioactivity of structurally related molecules, this compound is a compelling candidate for investigation as an inhibitor of clinically relevant enzymes. Extensive research on analogous structures has demonstrated significant inhibitory activity against enzymes such as α-glucosidase , a key target in the management of type 2 diabetes, and acetylcholinesterase (AChE) , an enzyme central to the pathology of Alzheimer's disease.[12][13][14][15][16][17]
These detailed protocols provide a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the enzyme inhibitory potential of 1-(4-Bromophenylsulfonyl)-4-butylpiperazine. The methodologies described herein are designed to be robust, reproducible, and provide a clear path from initial screening to preliminary mechanistic studies.
I. Preliminary Characterization and Handling of 1-(4-Bromophenylsulfonyl)-4-butylpiperazine
Prior to initiating enzymatic assays, a thorough understanding of the physicochemical properties and proper handling of the test compound is paramount.
Table 1: Physicochemical Properties of 1-(4-Bromophenylsulfonyl)-4-butylpiperazine
Property
Value
Source
Molecular Formula
C₁₄H₂₁BrN₂O₂S
-
Molecular Weight
361.3 g/mol
-
Appearance
White to off-white solid
-
Solubility
Soluble in DMSO and ethanol
Assumed for experimental purposes
Storage
Store at 2-8°C, protected from light and moisture
-
Safety Precautions: Standard laboratory safety protocols should be strictly adhered to when handling 1-(4-Bromophenylsulfonyl)-4-butylpiperazine. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All handling of the solid compound and concentrated stock solutions should be performed in a well-ventilated fume hood.
II. Protocol for Screening against α-Glucosidase
Scientific Rationale: α-Glucosidase is a carbohydrate-hydrolyzing enzyme located in the brush border of the small intestine. Its inhibition delays the breakdown of complex carbohydrates into glucose, thereby reducing postprandial hyperglycemia. This makes it a validated target for the development of anti-diabetic drugs. The structural features of 1-(4-Bromophenylsulfonyl)-4-butylpiperazine suggest a potential for interaction with the active site of α-glucosidase.
A. Materials and Reagents
1-(4-Bromophenylsulfonyl)-4-butylpiperazine
α-Glucosidase from Saccharomyces cerevisiae
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
Acarbose (positive control)
Sodium phosphate buffer (100 mM, pH 6.8)
Sodium carbonate (Na₂CO₃, 1 M)
Dimethyl sulfoxide (DMSO)
96-well microplates
Microplate reader capable of measuring absorbance at 405 nm
Incubator set to 37°C
B. Experimental Workflow
Caption: Workflow for the α-Glucosidase Inhibition Assay.
C. Step-by-Step Protocol
Preparation of Solutions:
Prepare a 10 mM stock solution of 1-(4-Bromophenylsulfonyl)-4-butylpiperazine in DMSO.
Perform serial dilutions of the stock solution in sodium phosphate buffer to achieve final assay concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in the assay should not exceed 1%.
Prepare a 0.5 U/mL solution of α-glucosidase in sodium phosphate buffer.
Prepare a 5 mM solution of pNPG in sodium phosphate buffer.
Prepare a series of dilutions for the positive control, acarbose (e.g., 10-500 µM).
Assay Procedure:
In a 96-well microplate, add 50 µL of sodium phosphate buffer to all wells.
Add 10 µL of the serially diluted compound or acarbose to the respective test wells. For the control wells, add 10 µL of buffer (with 1% DMSO).
Add 20 µL of the α-glucosidase solution to all wells.
Pre-incubate the plate at 37°C for 10 minutes.
Initiate the reaction by adding 20 µL of the pNPG solution to all wells.
Incubate the plate at 37°C for 20 minutes.
Stop the reaction by adding 100 µL of 1 M Na₂CO₃ to all wells.
Data Acquisition and Analysis:
Measure the absorbance of each well at 405 nm using a microplate reader.
Calculate the percentage of inhibition for each concentration of the test compound using the following formula:
% Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
D. Hypothetical Data
Table 2: Hypothetical α-Glucosidase Inhibition Data for 1-(4-Bromophenylsulfonyl)-4-butylpiperazine
III. Protocol for Screening against Acetylcholinesterase (AChE)
Scientific Rationale: Acetylcholinesterase is a key enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE leads to an increase in acetylcholine levels at the synaptic cleft, which is a therapeutic strategy for managing the symptoms of Alzheimer's disease. The Ellman's method is a widely used, robust, and sensitive colorimetric assay for measuring AChE activity.[12][14][15][18][19][20][21][22]
Microplate reader capable of measuring absorbance at 412 nm
Incubator set to 37°C
B. Experimental Workflow
Caption: Workflow for the Acetylcholinesterase Inhibition Assay.
C. Step-by-Step Protocol
Preparation of Solutions:
Prepare a 10 mM stock solution of 1-(4-Bromophenylsulfonyl)-4-butylpiperazine in DMSO.
Perform serial dilutions of the stock solution in Tris-HCl buffer to achieve final assay concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50 µM). The final DMSO concentration in the assay should not exceed 1%.
Prepare a 0.1 U/mL solution of AChE in Tris-HCl buffer.
Prepare a 10 mM solution of ATCI in Tris-HCl buffer.
Prepare a 3 mM solution of DTNB in Tris-HCl buffer.
Prepare a series of dilutions for the positive control, donepezil (e.g., 1-100 nM).
Assay Procedure:
In a 96-well microplate, add 140 µL of Tris-HCl buffer to all wells.
Add 20 µL of the serially diluted compound or donepezil to the respective test wells. For the control wells, add 20 µL of buffer (with 1% DMSO).
Add 10 µL of the DTNB solution to all wells.
Add 20 µL of the AChE solution to all wells.
Pre-incubate the plate at 37°C for 15 minutes.
Initiate the reaction by adding 10 µL of the ATCI solution to all wells.
Data Acquisition and Analysis:
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader in kinetic mode.
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.
Calculate the percentage of inhibition for each concentration of the test compound using the following formula:
% Inhibition = [(V_control - V_test) / V_control] x 100
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.
D. Hypothetical Data
Table 3: Hypothetical Acetylcholinesterase Inhibition Data for 1-(4-Bromophenylsulfonyl)-4-butylpiperazine
To gain deeper insights into the mechanism of inhibition, kinetic studies should be performed for the enzyme system where significant inhibition is observed. This involves measuring the initial reaction rates at various substrate and inhibitor concentrations.
A. Experimental Design
Select a range of fixed concentrations of 1-(4-Bromophenylsulfonyl)-4-butylpiperazine (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).
For each inhibitor concentration, vary the substrate concentration (pNPG for α-glucosidase or ATCI for AChE) over a range that brackets the Michaelis-Menten constant (Kₘ) of the enzyme (e.g., 0.25 to 5 times the Kₘ).
Measure the initial reaction rates for each combination of inhibitor and substrate concentration.
B. Data Analysis
The mode of inhibition (competitive, non-competitive, uncompetitive, or mixed) can be determined by analyzing the data using graphical methods such as the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]).[23][24][25]
Competitive inhibition: The lines on the Lineweaver-Burk plot will intersect at the y-axis (Vₘₐₓ is unchanged, Kₘ increases).
Non-competitive inhibition: The lines will intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).
Uncompetitive inhibition: The lines will be parallel (both Vₘₐₓ and Kₘ decrease).
Mixed inhibition: The lines will intersect at a point other than the axes.[15][18][19][23][26][27][28][29]
Caption: Workflow for Determining the Mode of Enzyme Inhibition.
V. Concluding Remarks
The protocols detailed in this application note provide a robust starting point for the comprehensive evaluation of 1-(4-Bromophenylsulfonyl)-4-butylpiperazine as a potential enzyme inhibitor. The promising structural features of this compound, coupled with the established bioactivity of related molecules, warrant a thorough investigation of its inhibitory profile against key therapeutic targets such as α-glucosidase and acetylcholinesterase. The successful execution of these assays will not only elucidate the inhibitory potential of this specific compound but will also contribute to the broader understanding of the structure-activity relationships within the phenylsulfonyl-piperazine class of molecules. Further studies, including in vivo efficacy and safety assessments, will be necessary to fully realize the therapeutic potential of this promising scaffold.
References
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Li, H., et al. (2021). Inhibitory Effect of Fisetin on α-Glucosidase Activity: Kinetic and Molecular Docking Studies. Molecules, 26(17), 5305. [Link]
Tantishaiyakul, V., et al. (2019). The IC50 values of isolated compounds against α-glucosidase. ResearchGate. [Link]
El-Sayed, M. T., et al. (2022). Bar graph representation showing the comparative IC50 values for the α-glucosidase activity of the target compounds and acarbose as a reference drug. ResearchGate. [Link]
Szymański, P., Markowicz, M., & Mikiciuk-Olasik, E. (2012). IC 50 values for activities towards acetylcholinesterase and butyrylcholinesterase. ResearchGate. [Link]
Adisakwattana, S., et al. (2019). α-Glucosidase, α-amylase, and tyrosinase inhibitory potential of capsaicin and dihydrocapsaicin. Journal of Food Biochemistry, 43(11), e13032. [Link]
Yurttaş, L., et al. (2022). N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. Archiv der Pharmazie, 355(12), 2200519. [Link]
Kamal, A., et al. (2018). Computational and Kinetic Studies of Acetylcholine Esterase Inhibition by Phenserine. CNS & Neurological Disorders-Drug Targets, 17(8), 624-630. [Link]
Talebi, M., et al. (2022). Synthesis, in vitro α-glucosidase inhibitory activities, and molecular dynamic simulations of novel 4-hydroxyquinolinone-hydrazones as potential antidiabetic agents. Scientific Reports, 12(1), 1-17. [Link]
Devine, R., et al. (2020). A Mini Review on Piperizine Derivatives and their Biological Activity. JETIR, 8(7), g765. [Link]
Sari, Y., et al. (2022). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. Scientific Reports, 12(1), 1-13. [Link]
Abdelazeem, A. H., et al. (2024). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. ResearchGate. [Link]
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Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of pharmaceutical sciences, 73(3), 352-358. [Link]
Gholamhoseinian, A., et al. (2016). Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model. Pharmaceutical biology, 54(12), 2953-2962. [Link]
Al-Ostoot, F. H., et al. (2023). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Molecules, 28(22), 7654. [Link]
Pinto, M., et al. (2020). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. Molecules, 25(18), 4087. [Link]
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Al-Salahi, R., et al. (2020). Postprandial Hyperglycemia Lowering Effect of the Isolated Compounds from Olive Mill Wastes – An Inhibitory Activity and Kinetics Studies on α-Glucosidase and α-Amylase Enzymes. ACS Omega, 5(32), 20296-20304. [Link]
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Al-Otaibi, F. M. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
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Application Notes and Protocols for High-Throughput Screening with 1-(4-Bromophenylsulfonyl)-4-butylpiperazine
Introduction: The Strategic Pursuit of Novel GPCR Modulators The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically su...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Pursuit of Novel GPCR Modulators
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1] Its versatile structure allows for precise modifications that can tune physicochemical properties and optimize interactions with a wide array of biological targets.[1] Among these, G-protein coupled receptors (GPCRs) are a particularly important class, with a significant portion of FDA-approved drugs exerting their effects through these cell surface receptors.[2][3] Arylpiperazine derivatives, in particular, are well-documented as potent ligands for aminergic GPCRs, including serotonin and dopamine receptors.[4]
This guide details a comprehensive high-throughput screening (HTS) campaign designed to identify novel antagonists for a hypothetical Gq-coupled GPCR, herein referred to as "Target X." The campaign is centered around the lead compound, 1-(4-Bromophenylsulfonyl)-4-butylpiperazine , a molecule possessing the characteristic arylpiperazine framework. While the specific activity of this compound is under investigation, its structure suggests potential as a GPCR modulator, making it an ideal reference compound for this screening endeavor.
The following protocols are designed to be robust, reproducible, and scalable, providing researchers with a blueprint for identifying and validating novel antagonists for Target X. We will detail a primary fluorescence-based screen, a secondary luminescence-based confirmatory assay, and essential counter-screening protocols to ensure data integrity and eliminate false positives.
The HTS Campaign: A Multi-Faceted Approach to Hit Identification
A successful HTS campaign is not a single experiment but a carefully orchestrated series of assays designed to progressively refine a large library of compounds down to a small number of high-quality "hits." Our strategy employs a primary screen for initial identification, followed by a mechanistically distinct secondary screen to confirm activity and a counter-screen to rule out non-specific effects.
Primary Screen: A fluorescence-based calcium flux assay will be used to rapidly identify compounds that inhibit the activation of the Gq-coupled Target X. This assay is highly amenable to automation and provides a real-time readout of receptor activation.[5][6]
Secondary (Confirmatory) Screen: Hits from the primary screen will be further evaluated using a luminescence-based reporter gene assay. This orthogonal assay confirms the activity of the hits through a different biological readout, significantly increasing confidence in the results.[7][8]
Cytotoxicity Counter-Screen: A crucial step to eliminate false positives is to ensure that the observed activity is not due to compound-induced cell death. A standard luminescent cell viability assay will be performed on all confirmed hits.
This tiered approach ensures an efficient use of resources while maximizing the likelihood of identifying true, potent, and specific antagonists of Target X.
Visualizing the HTS Workflow
Caption: A streamlined workflow for the identification of Target X antagonists.
The Cellular Machinery: Gq-Coupled GPCR Signaling
Understanding the underlying signaling pathway of Target X is crucial for designing effective assays. As a Gq-coupled receptor, its activation by an agonist initiates a cascade of intracellular events culminating in an increase in cytosolic calcium. Our primary assay leverages this key event.
Gq Signaling Pathway Diagram
Caption: The Gq signaling pathway initiated by Target X activation.
Experimental Protocols
PART 1: Primary HTS - Fluorescence-Based Calcium Flux Assay
This protocol is optimized for a 384-well plate format and is designed for execution with automated liquid handling systems and a fluorescence imaging plate reader, such as the Molecular Devices FLIPR® Tetra System.[9][10]
Culture CHO-K1/Target X cells in F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
On the day before the assay, harvest cells and seed them into 384-well black, clear-bottom plates at a density of 15,000 cells/well in 25 µL of culture medium.
Incubate plates overnight at 37°C in a 5% CO₂ incubator.[13]
Compound Plate Preparation:
Prepare a 10 mM stock solution of 1-(4-Bromophenylsulfonyl)-4-butylpiperazine in 100% DMSO. This will serve as the positive control for inhibition.
Using an acoustic liquid handler (e.g., Echo®), transfer 50 nL of test compounds from the library plates into the assay plates. For control wells, add 50 nL of DMSO (negative control) or the reference antagonist. The final concentration of test compounds in the assay will be 10 µM.
Dye Loading:
On the day of the assay, prepare the FLIPR Calcium 6 dye loading buffer according to the manufacturer's protocol.[13]
Remove cell plates from the incubator and add 25 µL of the dye loading buffer to each well.
Incubate the plates for 1 hour at 37°C, 5% CO₂.
Assay Execution (FLIPR® Tetra System):
Prepare a 5X stock of the Target X agonist in assay buffer at a concentration that elicits an 80% maximal response (EC₈₀).
Place the cell plate and the agonist plate into the FLIPR instrument.
Configure the instrument to first read a baseline fluorescence for 10-20 seconds.
The instrument will then add 12.5 µL of the 5X agonist to each well.
Continue reading fluorescence for an additional 120-180 seconds to capture the calcium mobilization peak.
1.3. Data Analysis and Hit Criteria
The primary readout is the maximum fluorescence signal post-agonist addition minus the baseline fluorescence.
Calculate the percent inhibition for each test compound relative to the positive (reference antagonist) and negative (DMSO) controls.
A compound is considered a "hit" if it demonstrates ≥ 50% inhibition of the agonist-induced calcium signal.
PART 2: Confirmatory & Counter-Screening
Hits identified in the primary screen are advanced to a confirmatory reporter gene assay and a cytotoxicity counter-screen to validate their activity and rule out non-specific effects.
This assay provides an orthogonal validation of hit compounds by measuring a downstream transcriptional event.[7][8]
2.1.1. Materials and Reagents
Reagent/Material
Supplier
Catalog #
CHO-K1/Target X/NFAT-luciferase Line
(Custom Generated)
N/A
ONE-Glo™ Luciferase Assay System
Promega
E6110
384-well solid white plates
Corning
3570
2.1.2. Protocol Steps
Cell Plating: Seed the reporter cell line into 384-well white plates at 15,000 cells/well in 40 µL of culture medium and incubate overnight.
Compound Addition: Prepare serial dilutions (e.g., 8-point, 1:3) of the hit compounds in DMSO. Add 100 nL of the diluted compounds to the cell plates.
Agonist Stimulation: After a 30-minute pre-incubation with the compounds, add 10 µL of the Target X agonist (at EC₅₀ concentration) to all wells except the negative controls.
Incubation: Incubate the plates for 4-6 hours at 37°C, 5% CO₂ to allow for luciferase gene expression.
Signal Detection:
Equilibrate the plates and the ONE-Glo™ reagent to room temperature.
Add 25 µL of ONE-Glo™ reagent to each well.
Incubate for 10 minutes at room temperature to ensure complete cell lysis.
Read the luminescence signal on a suitable plate reader (e.g., BMG PHERAstar).
This assay is critical for identifying compounds that appear active simply because they are cytotoxic.
2.2.1. Protocol Steps
Cell Plating & Compound Addition: Follow steps 1 and 2 from the reporter gene assay protocol (2.1.2).
Incubation: Incubate the plates for the same duration as the reporter gene assay (4-6 hours) at 37°C, 5% CO₂.
Signal Detection:
Use a commercially available ATP-based luminescent cell viability assay (e.g., Promega CellTiter-Glo®).
Add the reagent according to the manufacturer's instructions.
Read the luminescence, which is directly proportional to the number of viable cells.
Compounds that significantly reduce the luminescence signal are flagged as cytotoxic and are typically deprioritized.
Data Integrity: The Foundation of a Successful HTS Campaign
Rigorous quality control is non-negotiable in HTS. The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[14] It reflects the dynamic range of the signal and the data variation, providing a measure of the separation between the positive and negative controls.[15][16]
SD_pos and Mean_pos are the standard deviation and mean of the positive control (e.g., no inhibition).
SD_neg and Mean_neg are the standard deviation and mean of the negative control (e.g., full inhibition).
Assay Quality Interpretation:
Z'-Factor Value
Assay Quality
Interpretation
> 0.5
Excellent
A large separation between controls, suitable for HTS.[17]
0 to 0.5
Marginal
May be acceptable, but assay optimization is recommended.
< 0
Unacceptable
Control signals overlap; the assay is not suitable for screening.
For each screening run, the Z'-factor must be calculated and must meet the acceptance criteria (ideally > 0.5) to ensure the data is reliable.
Conclusion
This application note provides a detailed, field-proven framework for conducting a high-throughput screening campaign to identify novel antagonists of a Gq-coupled GPCR, using 1-(4-Bromophenylsulfonyl)-4-butylpiperazine as a reference compound. By employing a robust, multi-tiered screening approach that combines orthogonal assay technologies with stringent quality control, researchers can confidently identify and validate high-quality hit compounds. This structured methodology not only enhances the efficiency of the drug discovery process but also ensures the integrity and reliability of the generated data, laying a solid foundation for subsequent lead optimization efforts.
References
Chem-Impex. 1-Boc-4-(4-bromophenyl)piperazine. Available from: [Link]
PubChem. 1-(4-Bromophenylsulfonyl)-4-methylpiperazine. Available from: [Link]
Szałaj, N., Satała, G., & Bojarski, A. J. (2022). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 27(12), 3843. Available from: [Link]
Yu, V., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 13(1), e202500366. Available from: [Link]
Bender, B. J., et al. (2020). Tactical Approaches to Interconverting GPCR Agonists and Antagonists. ACS Medicinal Chemistry Letters, 11(5), 747-759. Available from: [Link]
Hauser, A. S., et al. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Structural Biology, 71, 108-116. Available from: [Link]
Zhang, R., & Xie, X. (2021). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 42(11), 1731-1740. Available from: [Link]
GEN - Genetic Engineering and Biotechnology News. (2016). Advancing GPCR Drug Discovery through Allosteric Modulation. Available from: [Link]
GenScript. GPCR Stable Cell Lines. Available from: [Link]
chem IT Services. HTS Data Analysis. Available from: [Link]
Wang, T., et al. (2013). High-throughput screening of antagonists for the orphan G-protein coupled receptor GPR139. Acta Pharmacologica Sinica, 34(8), 1093-1098. Available from: [Link]
Zhao, M., et al. (2010). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Current Chemical Genomics, 4, 80-85. Available from: [Link]
Molecular Devices. Ratiometric calcium flux measurements using Fura-2 Ca2+ indicator on the FLIPR® Tetra system. Available from: [Link]
ResearchGate. Workflow of the HTS Analysis System. Available from: [Link]
MDPI. Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Available from: [Link]
GraphPad. Calculating a Z-factor to assess the quality of a screening assay. Available from: [Link]
Varadi, A., et al. (2016). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Journal of Medicinal Chemistry, 59(21), 9547-9582. Available from: [Link]
Molecular Devices. FLIPR Calcium Assay Kits. Available from: [Link]
Basicmedical Key. High-Throughput Screening Data Analysis. Available from: [Link]
ResearchGate. Representative piperazine derivatives with CDKs inhibitory activity. Available from: [Link]
Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. Available from: [Link]
Molecular Devices. (2017). Innovative GPCR and Ion Channel Assays for the FLIPR Tetra System. Available from: [Link]
HTSplotter. An end-to-end data processing, analysis and visualisation tool for chemical and genetic in vitro perturbation screening. Available from: [Link]
BMG LABTECH. (2025). The Z prime value (Z´). Available from: [Link]
Taylor & Francis Online. (2020). Novel piperazine–chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase. Available from: [Link]
Wang, L., et al. (2016). Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. Scientific Reports, 6, 37761. Available from: [Link]
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. Available from: [Link]
Cambridge MedChem Consulting. (2017). Analysis of HTS data. Available from: [Link]
developing analytical methods for 1-(4-Bromophenylsulfonyl)-4-butylpiperazine quantification
Application Note & Protocol Topic: Developing Analytical Methods for 1-(4-Bromophenylsulfonyl)-4-butylpiperazine Quantification Abstract This document provides a comprehensive guide for the quantitative analysis of 1-(4-...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Topic: Developing Analytical Methods for 1-(4-Bromophenylsulfonyl)-4-butylpiperazine Quantification
Abstract
This document provides a comprehensive guide for the quantitative analysis of 1-(4-Bromophenylsulfonyl)-4-butylpiperazine, a key intermediate in pharmaceutical synthesis. Two robust and validated analytical methods are presented: a primary High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for routine quality control and assay, and a secondary, high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification. This application note details the scientific rationale behind method development choices, provides step-by-step protocols, and outlines validation procedures in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and reliability.[1][2][3]
Introduction
1-(4-Bromophenylsulfonyl)-4-butylpiperazine is a substituted piperazine derivative of significant interest in drug development. The presence of a sulfonylpiperazine moiety is common in various pharmacologically active compounds. Accurate and precise quantification of this molecule is critical for ensuring the quality of active pharmaceutical ingredients (APIs), monitoring reaction kinetics, assessing stability, and supporting pharmacokinetic studies.
The molecular structure, featuring a bromophenylsulfonyl group, provides a strong chromophore suitable for UV detection, while the basic piperazine nitrogen is ideal for positive mode electrospray ionization in mass spectrometry.[4] This note leverages these physicochemical properties to develop two distinct, fit-for-purpose analytical methods.
Analyte Properties:
Chemical Formula: C14H21BrN2O2S
Molecular Weight: 377.30 g/mol
Appearance: Typically a white or off-white solid.[5]
Solubility: Low solubility in water; soluble in organic solvents such as methanol, acetonitrile, and dichloromethane.[5]
Analytical Workflow Overview
The overall process for quantifying 1-(4-Bromophenylsulfonyl)-4-butylpiperazine follows a structured workflow to ensure accurate and reproducible results. The diagram below illustrates the key stages from sample handling to final data reporting.
Caption: General workflow for analyte quantification.
Method 1: Quantification by HPLC-UV
This reversed-phase HPLC method is designed for accuracy, precision, and robustness, making it ideal for assay and purity determinations in a quality control environment.
Scientific Rationale
Stationary Phase: A C18 stationary phase is selected for its hydrophobicity, which provides excellent retention for the moderately nonpolar analyte.
Mobile Phase: An acidic mobile phase (using formic acid) is employed to protonate the nitrogen atoms on the piperazine ring. This minimizes peak tailing by preventing interaction with residual silanols on the silica support and ensures a single, sharp chromatographic peak. Acetonitrile is chosen as the organic modifier due to its favorable elution strength and low UV cutoff.
Detection: The bromophenylsulfonyl moiety contains a strong chromophore. A photodiode array (PDA) detector is used to scan a range of wavelengths, with 235 nm selected as the optimal wavelength for maximum absorbance and selectivity.
Experimental Protocol
Instrumentation and Reagents:
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
60% B to 95% B over 8 min, hold for 2 min, return to 60% B over 0.1 min, equilibrate for 2.9 min
Flow Rate
1.0 mL/min
Column Temp.
35 °C
Injection Vol.
10 µL
Detection λ
235 nm
| Run Time | 13 minutes |
Procedure:
Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 25, 50, 100 µg/mL) by diluting the stock solution with a 50:50 mixture of Mobile Phase A and B.
Sample Preparation: Accurately weigh the sample material, dissolve in acetonitrile to achieve a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.
System Suitability: Before analysis, inject the 25 µg/mL standard six times. The system is deemed suitable if the relative standard deviation (RSD) for peak area is ≤2.0%, the tailing factor is ≤1.5, and the theoretical plates are ≥3000.[6]
Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples by interpolation from this curve.
Method 2: High-Sensitivity Quantification by LC-MS/MS
For applications requiring lower detection limits, such as pharmacokinetic studies or impurity analysis, an LC-MS/MS method provides superior sensitivity and selectivity.[7][8]
Scientific Rationale
Ionization: Electrospray ionization (ESI) in positive ion mode is highly effective for this analyte due to the presence of two basic nitrogen atoms in the piperazine ring, which are readily protonated to form [M+H]+ ions.
Fragmentation: Collision-induced dissociation (CID) of the precursor ion [M+H]+ (m/z 377.1) is used to generate specific product ions. The fragmentation pattern allows for highly selective detection using Multiple Reaction Monitoring (MRM). Key fragmentations occur at the sulfonyl-piperazine and butyl-piperazine bonds.
Chromatography: A rapid gradient is used to ensure fast analysis times, which is often critical for high-throughput screening.
Caption: Principle of LC-MS/MS detection via MRM.
Experimental Protocol
Instrumentation and Reagents:
LC-MS/MS system with a binary pump and a triple quadrupole mass spectrometer.
C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
Reagents as listed in Method 1.
Internal Standard (IS), if available (e.g., a stable isotope-labeled analog or a structurally similar compound).
LC-MS/MS Conditions:
Parameter
Setting
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
10% B to 95% B over 3 min, hold 1 min, return and equilibrate for 1 min
Standard & Sample Preparation: Prepare standards and samples as described in Method 1, but at much lower concentrations (e.g., 0.1 to 100 ng/mL), diluting with the initial mobile phase composition. If using an internal standard, spike all standards and samples with a constant concentration.
MS/MS Optimization: Infuse a dilute solution of the analyte directly into the mass spectrometer to optimize precursor ion selection and collision energy for the desired product ions.
Analysis: Inject the prepared solutions. The quantification is based on the ratio of the analyte peak area to the internal standard peak area versus the concentration of the calibration standards.[9][10]
Method Validation Summary
Both methods must be validated to demonstrate their suitability for the intended purpose, following ICH Q2(R1) guidelines.[1][3][11] The validation should assess specificity, linearity, range, accuracy, precision, and robustness.[6]
Validation Parameter
HPLC-UV Acceptance Criteria
LC-MS/MS Acceptance Criteria
Rationale
Specificity
Peak is pure and free from interference from blank/placebo.
No interfering peaks at the retention time of the analyte in the specific MRM transition.
Ensures the signal is only from the analyte of interest.
Linearity (r²)
≥ 0.999
≥ 0.995
Demonstrates a proportional response to concentration changes.
Range
e.g., 1 - 150 µg/mL
e.g., 0.1 - 100 ng/mL
The interval providing acceptable accuracy, precision, and linearity.
Accuracy (% Recovery)
98.0% - 102.0%
85.0% - 115.0% (matrix dependent)
Measures the closeness of the test results to the true value.
Precision (% RSD)
Repeatability: ≤ 1.0%Intermediate: ≤ 2.0%
Repeatability: ≤ 15.0%Intermediate: ≤ 15.0%
Assesses the scatter of data from replicate measurements.
LOQ
Signal-to-Noise ≥ 10
Signal-to-Noise ≥ 10
Lowest concentration that can be quantified with acceptable precision and accuracy.
Robustness
No significant change in results with minor variations in method parameters (flow, temp, pH).
No significant change with minor variations.
Indicates the method's reliability during normal use.
References
Pipzine Chemicals. 1-[(4-Bromophenyl)sulfonyl]piperazine CAS 355431-23-3. Available at: [Link]
PubChem. 1-(4-Bromophenyl)piperazine. National Center for Biotechnology Information. Available at: [Link]
PubChem. 1-(4-Bromophenylsulfonyl)-4-methylpiperazine. National Center for Biotechnology Information. Available at: [Link]
ResearchGate. Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. Available at: [Link]
United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]
National Center for Biotechnology Information. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Available at: [Link]
MDPI. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Available at: [Link]
International Journal of Pharmaceutical and Phytopharmacological Research. A Review on Analytical Methods for Piperazine Determination. Available at: [Link]
PubMed. Development of an immunoaffinity chromatography and HPLC-UV method for determination of 16 sulfonamides in feed. Available at: [Link]
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
ResearchGate. Determination of piperazine derivatives in “Legal Highs”. Available at: [Link]
Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available at: [Link]
National Center for Biotechnology Information. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Available at: [Link]
ResearchGate. Development and validation of HPLC-UV method for the quantitative analysis of carcinogenic organic impurities and its isomers in the sodium polystyrene sulfonate polymer. Available at: [Link]
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. Available at: [Link]
MDPI. Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study. Available at: [Link]
Lirias. Current Developments in LC-MS for Pharmaceutical Analysis. Available at: [Link]
PubChem. 1-(Benzo[b]thiophen-4-yl)piperazine. National Center for Biotechnology Information. Available at: [Link]
MDPI. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Available at: [Link]
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
SlideShare. ICH Q2 Analytical Method Validation. Available at: [Link]
PubChem. 1-(4-Nitrophenyl)piperazine. National Center for Biotechnology Information. Available at: [Link]
PubMed. Determination of Piperazine in Working Atmosphere and in Human Urine Using Derivatization and Capillary Gas Chromatography With Nitrogen- And Mass-Selective Detection. Available at: [Link]
International Council for Harmonisation. Quality Guidelines. Available at: [Link]
Application Notes and Protocols: 1-(4-Bromophenylsulfonyl)-4-butylpiperazine in Material Science
Introduction: Unveiling the Potential of a Multifunctional Building Block In the dynamic field of material science, the quest for novel molecular architectures that impart specific functionalities to materials is relentl...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Potential of a Multifunctional Building Block
In the dynamic field of material science, the quest for novel molecular architectures that impart specific functionalities to materials is relentless. 1-(4-Bromophenylsulfonyl)-4-butylpiperazine emerges as a compelling, yet underexplored, building block with significant potential for the rational design of advanced materials. Its unique trifunctional nature, comprising a reactive bromophenyl group, a polar and electron-withdrawing sulfonyl moiety, and a versatile piperazine core, opens avenues for its application in diverse areas ranging from organic electronics to functional polymers and flame-retardant materials.
The bromophenyl group serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the integration of this molecule into conjugated polymer backbones for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The sulfonyl group, with its strong electron-withdrawing character, can be exploited to tune the electronic properties, enhance solubility, and influence the intermolecular interactions of the resulting materials.[1] Concurrently, the piperazine ring offers a site for further functionalization and can be incorporated into polymer chains to modulate physical properties such as solubility, thermal stability, and morphology.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and detailed experimental protocols for the utilization of 1-(4-Bromophenylsulfonyl)-4-butylpiperazine in material science.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of 1-(4-Bromophenylsulfonyl)-4-butylpiperazine is paramount for its effective and safe utilization in a research setting.
Property
Value
Reference
Molecular Formula
C₁₄H₂₁BrN₂O₂S
-
Molecular Weight
377.30 g/mol
-
Appearance
Expected to be a white to off-white solid
General observation for similar compounds
Solubility
Likely soluble in common organic solvents like THF, Dichloromethane, and Chloroform. Low solubility in water is expected.
Note: Experimental determination of specific properties like melting point, pKa, and LogP is recommended for precise characterization.
Application I: Monomer for Conjugated Polymer Synthesis via Suzuki-Miyaura Cross-Coupling
The presence of a bromo-aromatic group makes 1-(4-Bromophenylsulfonyl)-4-butylpiperazine an ideal candidate as a monomer in palladium-catalyzed cross-coupling reactions for the synthesis of conjugated polymers.[8][9][10] The resulting polymers, incorporating the electron-withdrawing sulfonyl group and the flexible piperazine unit, are expected to exhibit interesting optoelectronic properties suitable for organic electronic devices.
Causality Behind Experimental Choices:
The Suzuki-Miyaura cross-coupling reaction is selected for its high functional group tolerance, mild reaction conditions, and commercial availability of a wide range of boronic acid and ester co-monomers.[11] The choice of a palladium catalyst and ligand is crucial for achieving high yields and molecular weights. A phosphine-based ligand like SPhos is chosen for its effectiveness in coupling reactions involving sterically hindered or electron-deficient aryl halides. The base, typically a carbonate or phosphate, is essential for the transmetalation step of the catalytic cycle.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of a conjugated polymer using 1-(4-Bromophenylsulfonyl)-4-butylpiperazine via Suzuki-Miyaura cross-coupling.
Detailed Step-by-Step Protocol:
Reagent Preparation:
In a flame-dried Schlenk flask, add 1-(4-Bromophenylsulfonyl)-4-butylpiperazine (1.0 eq), the desired diboronic acid or ester co-monomer (e.g., 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene) (1.0 eq), and potassium phosphate (K₃PO₄) (4.0 eq).
In a separate vial, prepare the catalyst system by dissolving tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq) and 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.08 eq) in a minimal amount of degassed toluene.
Reaction Setup:
Evacuate and backfill the Schlenk flask with argon or nitrogen three times to ensure an inert atmosphere.
Add the catalyst solution to the Schlenk flask via syringe.
Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to the flask to achieve a monomer concentration of approximately 0.1 M.
Polymerization:
Heat the reaction mixture to 90 °C with vigorous stirring.
Monitor the reaction progress by Gel Permeation Chromatography (GPC) by taking small aliquots at regular intervals. The reaction is typically complete within 24-48 hours.
Work-up and Purification:
Cool the reaction mixture to room temperature.
Slowly pour the reaction mixture into a beaker of vigorously stirring methanol to precipitate the polymer.
Filter the polymer using a Büchner funnel and wash with methanol and acetone to remove residual catalyst and unreacted monomers.
Perform Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, chloroform) to fractionate the polymer and remove oligomers.
Collect the chloroform fraction and remove the solvent by rotary evaporation.
Dry the purified polymer in a vacuum oven overnight.
Application II: Functional Additive for Polymer Blends
The unique combination of a polar sulfonyl group and a nonpolar butyl chain in 1-(4-Bromophenylsulfonyl)-4-butylpiperazine suggests its potential as a functional additive to modify the properties of host polymer matrices. It could act as a solid-state plasticizer, a compatibilizer in polymer blends, or a charge-trapping dopant in dielectric materials.
Rationale for Application:
The sulfonyl group is known to be polar and electron-withdrawing, which can enhance intermolecular interactions and potentially improve the dielectric constant of a material.[1][6] The butylpiperazine moiety provides a degree of flexibility and can improve miscibility with certain polymer backbones.
Logical Relationship Diagram:
Caption: Logical relationship between the molecular properties of 1-(4-Bromophenylsulfonyl)-4-butylpiperazine and its potential applications as a functional additive.
Protocol for Polymer Blend Preparation (Solution Casting):
Solution Preparation:
Dissolve the host polymer (e.g., polystyrene) in a suitable solvent (e.g., toluene) to form a solution of known concentration (e.g., 5 wt%).
Prepare a stock solution of 1-(4-Bromophenylsulfonyl)-4-butylpiperazine in the same solvent.
Blending:
Add the desired amount of the additive stock solution to the polymer solution to achieve the target weight percentage (e.g., 1, 5, 10 wt%).
Stir the mixture at room temperature for several hours to ensure homogeneity.
Film Casting:
Cast the polymer blend solution onto a clean, flat substrate (e.g., a glass petri dish).
Allow the solvent to evaporate slowly in a controlled environment (e.g., a covered container with small openings) to form a uniform film.
Drying and Annealing:
Dry the film in a vacuum oven at a temperature below the glass transition temperature of the polymer to remove any residual solvent.
Anneal the film at a temperature above the glass transition temperature to improve film quality and relieve internal stresses.
Characterization:
Characterize the resulting polymer films using techniques such as Differential Scanning Calorimetry (DSC) to determine the glass transition temperature, Atomic Force Microscopy (AFM) to study the surface morphology, and Dielectric Spectroscopy to measure the dielectric properties.
Application III: Precursor for Flame-Retardant Polymers
The presence of a bromine atom on the aromatic ring suggests that 1-(4-Bromophenylsulfonyl)-4-butylpiperazine could be utilized as a reactive flame retardant.[12][13][14][15] It can be chemically incorporated into a polymer backbone, offering a permanent flame-retardant solution with reduced leaching compared to additive flame retardants.
Mechanism of Action:
During combustion, the carbon-bromine bond can break, releasing bromine radicals into the gas phase. These radicals can interrupt the radical chain reactions of combustion, thereby quenching the flame.
Experimental Pathway Diagram:
Caption: Synthetic pathway for incorporating 1-(4-Bromophenylsulfonyl)-4-butylpiperazine into a flame-retardant polymer.
Protocol for Synthesis of a Flame-Retardant Polyester (Illustrative Example):
This protocol is a conceptual illustration. The reactivity of the sulfonyl group under polycondensation conditions would need to be experimentally verified.
Functionalization (Hypothetical):
The secondary amine of the piperazine ring could potentially be reacted with a dicarboxylic acid chloride to form a diamide-diacid monomer. This step would require careful optimization to avoid side reactions.
Polycondensation:
The resulting diacid monomer containing the bromophenylsulfonyl moiety would then be subjected to polycondensation with a diol (e.g., ethylene glycol) in the presence of a suitable catalyst (e.g., antimony trioxide) at high temperature and under vacuum to drive the removal of the condensation byproduct (water).
Purification and Characterization:
The resulting polyester would be purified by dissolution in a suitable solvent and precipitation in a non-solvent.
The flame-retardant properties of the polymer would be evaluated using techniques such as Limiting Oxygen Index (LOI) and UL 94 vertical burn tests.
References
GHS Classification. PubChem. (n.d.). Retrieved from [Link]
1-[(4-Bromophenyl)sulfonyl]piperazine CAS 355431-23-3. Pipzine Chemicals. (n.d.). Retrieved from [Link]
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1-(4-Bromophenylsulfonyl)-4-methylpiperazine. PubChem. (n.d.). Retrieved from [Link]
1,4-Bis[(4-bromophenyl)sulfonyl]piperazine. Pipzine Chemicals. (n.d.). Retrieved from [Link]
Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. (2018). Retrieved from [Link]
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"Simplified Synthesis of Conjugated Polymers Enabled via 1,4-Dihydropyr" by Kenneth-John Jack Bell. (2022-04-22). Retrieved from [Link]
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Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026-01-22). Retrieved from [Link]
Synthesis, Processing and Applications of Conjugated Oligomers and Polymers 2.0. MDPI. (2023-07-19). Retrieved from [Link]
(PDF) Synthesis of Conjugated Polymers via Exclusive Direct-Arylation Coupling Reaction: A Facile and Straightforward Way to Synthesize Thiophene Flanked Benzothiadiazole Derivatives and Their Copolymers. ResearchGate. (2025-08-07). Retrieved from [Link]
Flame retardants, high molecular weight brominated polymers. (2017-12-07). Retrieved from [Link]
The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. (n.d.). Retrieved from [Link]
Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI. (n.d.). Retrieved from [Link]
Application Note: Synthesis and SAR Expansion of 1-(4-Bromophenylsulfonyl)-4-butylpiperazine
[1][2] Abstract & Scientific Context The arylsulfonyl-piperazine moiety is a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore for ligands targeting G-protein coupled receptors (GPCRs), specif...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Abstract & Scientific Context
The arylsulfonyl-piperazine moiety is a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore for ligands targeting G-protein coupled receptors (GPCRs), specifically 5-HT6 and 5-HT2C serotonin receptors [1], as well as CCR5 chemokine receptors.[1]
This application note details the synthesis of 1-(4-Bromophenylsulfonyl)-4-butylpiperazine (Compound 1) . This specific derivative is strategically designed for Structure-Activity Relationship (SAR) studies because:
The Sulfonamide Linker: Provides optimal geometry for hydrogen bonding within receptor binding pockets.[2][3]
The N-Butyl Group: Modulates lipophilicity (LogP), enhancing blood-brain barrier (BBB) permeability critical for CNS targets.[1][2]
The 4-Bromo Handle: Serves as a versatile electrophile for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing rapid library generation.[1][2]
Retrosynthetic Analysis & Workflow
The synthesis is designed to be convergent. To minimize side reactions (such as bis-sulfonylation), the N-alkyl group is established prior to sulfonamide formation.[1][2]
Workflow Diagram
Figure 1: Convergent synthesis strategy utilizing the bromine atom as a functional handle for downstream library generation.
Protocol 1: Core Scaffold Synthesis
Objective: Synthesis of 1-(4-Bromophenylsulfonyl)-4-butylpiperazine via nucleophilic substitution.[1][2]
Base Addition: Add Et3N (15.0 mmol, 2.1 mL). Note: Excess base is required to scavenge the HCl generated during the reaction.[3]
Cooling: Submerge the flask in an ice/water bath to reach 0°C.
Causality: Sulfonylation is highly exothermic.[2][3] Failure to cool can lead to decomposition or sulfonylation of trace impurities.[2][3]
Addition of Electrophile: Dissolve 4-Bromobenzenesulfonyl chloride (10.0 mmol, 2.55 g) in DCM (10 mL). Add this solution dropwise to the reaction mixture over 20 minutes.
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 4–6 hours.
Monitoring: Check reaction progress via TLC (System: 5% MeOH in DCM). The sulfonyl chloride spot should disappear.[2][3]
Workup:
Wash the organic layer with 10% NaHCO3 (2 x 30 mL) to remove acidic byproducts.[2]
Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.[3]
Purification: The crude product is often a solid.[2][3] Recrystallize from Ethanol/Hexane or purify via Flash Column Chromatography (SiO2, Gradient: 0-5% MeOH/DCM).[1][2]
Expected Yield: 85–95%
Appearance: Off-white to pale yellow solid.[1][2]
Protocol 2: SAR Diversification (Suzuki-Miyaura Coupling)
Objective: To utilize the 4-bromo "handle" to attach various aryl groups, exploring the "Right-Hand Side" (RHS) binding pocket of the target receptor.[1][2]
Solvent & Degassing: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge the solution with Argon for 5 minutes.[2][3]
Trustworthiness Check:[3] If the solution turns black immediately upon catalyst addition, degassing was insufficient (Pd black precipitation).
Catalyst Addition: Add Pd(dppf)Cl2 (0.025 mmol). Seal the vessel immediately.
Heating: Heat to 90°C for 12 hours (thermal) or 30 mins (Microwave at 100°C).
Workup: Filter through a Celite pad to remove Palladium residues. Dilute with EtOAc, wash with water, and concentrate.[3]
Purification: Preparative HPLC or Flash Chromatography.[2][3]
Quality Control & Characterization
For biological testing, compound purity must exceed 95%.[3]
Analytical Checklist
1H NMR (DMSO-d6 or CDCl3):
Look for the characteristic AA'BB' system of the para-substituted sulfonamide ring (typically two doublets around 7.6–7.8 ppm).[1][2]
Confirm the butyl chain: Triplet (methyl) at ~0.9 ppm, multiplet (methylene) at ~1.3–1.5 ppm.[1]
Piperazine protons: Two distinct triplets/multiplets at ~2.5 ppm and ~3.0 ppm.[2][3]
LC-MS: Confirm Molecular Ion
. Note the characteristic 1:1 isotopic pattern if the Bromine is still present (79Br/81Br).[2]
HPLC Purity: UV detection at 254 nm.
Troubleshooting & Insights
Common Failure Modes
Hydrolysis of Sulfonyl Chloride:
Symptom:[3][4][5][6][7][8][9] Low yield, presence of sulfonic acid.[3]
Fix: Ensure DCM is anhydrous.[2][3] Use fresh sulfonyl chloride or recrystallize it from hexanes if it has hydrolyzed (smells like acid).[1][2]
Incomplete Suzuki Coupling:
Symptom:[3][4][5][6][7][8][9] Starting material (bromide) remains.[1][2][4]
Fix: The aryl bromide is less reactive than an aryl iodide.[2][3] Increase catalyst loading to 5 mol% or switch to a more active catalyst system like XPhos Pd G2 .
Fix: Use a metal scavenger resin (e.g., SiliaMetS® Thiol) during the final workup.
References
Park, C. M., et al. (2010).[3] Synthesis and SAR of (piperazin-1-yl-phenyl)-arylsulfonamides: a novel series of atypical antipsychotic agents.[1][2][10] Bioorganic & Medicinal Chemistry Letters, 20(17), 5221-5224.[1]
Yang, Z., et al. (2013).[3][11] Structurally diverse sulfonyl chlorides were synthesized via N-chlorosuccinimide chlorosulfonation. Synthesis, 45, 1675-1682.[1][3][11]
Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1][3]
López-Rodríguez, M. L., et al. (2001).[1] Benzenesulfonamide derivatives as new 5-HT6 receptor antagonists.[1][2] Bioorganic & Medicinal Chemistry Letters, 11(21), 2807-2810.[1]
Technical Support Center: Synthesis of 1-(4-Bromophenylsulfonyl)-4-butylpiperazine
For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth troubleshooting and frequently asked questions to address common challenges encountered during the synthesis of 1-(4-Bromopheny...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting and frequently asked questions to address common challenges encountered during the synthesis of 1-(4-Bromophenylsulfonyl)-4-butylpiperazine, with a focus on improving reaction yield and purity.
Troubleshooting Guide: Enhancing Yield and Purity
Issue 1: Low Conversion of Starting Materials
Symptom: Significant amounts of unreacted 1-butylpiperazine or 4-bromophenylsulfonyl chloride are observed in the reaction mixture after the expected reaction time (verified by TLC or LCMS).
Potential Causes & Solutions:
Insufficient Basicity: The reaction, a nucleophilic substitution on the sulfonyl chloride, requires a base to neutralize the HCl generated.[1][2] Inadequate base strength or amount can stall the reaction.
Solution 1: Choice of Base. While tertiary amines like triethylamine (TEA) are common, stronger, non-nucleophilic bases can improve yields. Consider using pyridine, which can also act as a solvent, or a stronger organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). Some protocols have reported high yields using pyridine as the base in solvents like THF.[3][4] In aqueous media, even sodium hydroxide has been used effectively.[5]
Solution 2: Stoichiometry of Base. Ensure at least one equivalent of the base is used. It is common practice to use a slight excess (1.1-1.5 equivalents) to drive the reaction to completion.
Low Reactivity of the Secondary Amine: Secondary amines, like 1-butylpiperazine, are generally less nucleophilic than primary amines.[3]
Solution: Reaction Temperature. If the reaction is sluggish at room temperature, gentle heating to 40-50 °C can increase the reaction rate. However, monitor for potential side reactions at elevated temperatures.
Poor Solvent Choice: The solvent must be able to dissolve the reactants and be inert to the reaction conditions.
Solution: Solvent Screening. Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices. If solubility is an issue, consider more polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF). A change in solvent from ACN to THF has been shown to improve yields in similar reactions.[4]
Parameter
Recommendation
Rationale
Base
Pyridine or Triethylamine (1.1-1.5 eq.)
Neutralizes HCl byproduct; pyridine can also catalyze the reaction.[1][3]
Solvent
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Good solubility for reactants and inert under reaction conditions.[4]
Temperature
0 °C to Room Temperature, then warm if needed
Initial cooling controls the exothermic reaction, followed by warming to drive to completion.
Addition
Add sulfonyl chloride solution dropwise to the amine/base mixture
Controls the initial exothermic reaction and minimizes side product formation.
Issue 2: Formation of a Significant Side Product (Bis-sulfonylation)
Symptom: A major impurity with a higher molecular weight is detected, often corresponding to the product of two 4-bromophenylsulfonyl groups reacting with one piperazine molecule (if starting from piperazine) or other undesired reactions.
Potential Causes & Solutions:
Incorrect Stoichiometry: Using an excess of the sulfonyl chloride can lead to reactions at both nitrogen atoms of a piperazine core if 1-butylpiperazine is not the starting material.
Solution: Controlled Addition. Ensure a 1:1 molar ratio of 1-butylpiperazine to 4-bromophenylsulfonyl chloride. The sulfonyl chloride should be added slowly and portion-wise to the solution of the amine and base to maintain a low instantaneous concentration.
Presence of Water: 4-bromophenylsulfonyl chloride can hydrolyze in the presence of water to form 4-bromophenylsulfonic acid, which will not react with the amine.
Solution: Anhydrous Conditions. Use oven-dried glassware and anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
Issue 3: Difficulties in Product Purification
Symptom: The crude product is an oil that is difficult to crystallize, or column chromatography results in poor separation and low recovery.
Potential Causes & Solutions:
Residual Pyridinium or Triethylammonium Salts: The hydrochloride salt of the base used is a common impurity.[1]
Solution 1: Aqueous Workup. After the reaction is complete, perform an aqueous wash. Dilute the reaction mixture with an organic solvent (like ethyl acetate or DCM) and wash with a weak acid (e.g., dilute HCl) to remove excess amine and base, followed by a wash with a weak base (e.g., saturated sodium bicarbonate solution) to remove any remaining acidic impurities, and finally with brine.
Solution 2: Recrystallization. If the product is a solid, recrystallization is an effective purification method. Experiment with different solvent systems, such as ethanol/water or ethyl acetate/heptane.
Co-elution of Impurities: Non-polar impurities may co-elute with the product during column chromatography.
Solution: Optimize Chromatography. Use a shallow gradient of a more polar solvent (e.g., ethyl acetate in heptane) to improve separation on a silica gel column. Monitoring fractions by TLC is crucial.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for this synthesis?
A1: The synthesis of 1-(4-Bromophenylsulfonyl)-4-butylpiperazine is a nucleophilic acyl-type substitution. The lone pair of electrons on the secondary nitrogen of 1-butylpiperazine attacks the electrophilic sulfur atom of 4-bromophenylsulfonyl chloride. The chloride ion is displaced as a leaving group. A base is required to "mop up" the hydrogen chloride (HCl) that is formed as a byproduct.[1][2]
Caption: General reaction pathway for sulfonamide formation.
Q2: Can I use a different sulfonylating agent?
A2: Yes, while sulfonyl chlorides are most common, other reagents like sulfonyl fluorides or sulfonic anhydrides can be used. However, their reactivity and the optimal reaction conditions may differ. For instance, sulfonyl fluorides can be activated by catalysts for reaction with amines.[6]
Q3: My yield is consistently around 50-60%. How can I realistically push it higher?
A3: To move from a moderate to a high yield (85%+), systematic optimization is key.
Base Evaluation: If you are using TEA, try switching to pyridine. The choice of base can significantly impact yield.[3]
Temperature Profile: Start the reaction at 0°C during the dropwise addition of the sulfonyl chloride to control the initial exotherm. Once the addition is complete, allow the reaction to warm to room temperature and stir for several hours or overnight. Gentle heating (40-50°C) can be the final step to push the reaction to completion.
Workup and Purification: Losses often occur during purification. Ensure your aqueous workup is thorough to remove salts that can interfere with crystallization or chromatography. For chromatography, using a high-quality silica gel and a carefully selected solvent system is critical.
Q4: How do I monitor the reaction progress effectively?
A4: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a solvent system that gives good separation between your starting materials and the product (e.g., 30-50% ethyl acetate in heptane). Spot the reaction mixture alongside your starting materials. The disappearance of the limiting reagent spot and the appearance of a new product spot indicate progress. LCMS (Liquid Chromatography-Mass Spectrometry) can also be used for more precise monitoring and to identify intermediates or side products.[4]
Caption: A logical workflow for troubleshooting low reaction yields.
Experimental Protocol: Optimized Synthesis
This protocol is a generalized starting point. Researchers should adapt it based on their specific laboratory conditions and observations.
Materials:
1-Butylpiperazine
4-Bromophenylsulfonyl chloride
Pyridine (anhydrous)
Dichloromethane (DCM, anhydrous)
Hydrochloric acid (1M aq.)
Sodium bicarbonate (saturated aq. solution)
Brine (saturated aq. NaCl solution)
Magnesium sulfate or sodium sulfate (anhydrous)
Procedure:
Setup: Under an inert atmosphere (N2 or Ar), add 1-butylpiperazine (1.0 eq.) and anhydrous DCM to a round-bottom flask equipped with a magnetic stirrer. Cool the flask to 0 °C using an ice bath.
Base Addition: Add anhydrous pyridine (1.2 eq.) to the flask and stir for 5 minutes.
Sulfonylation: Dissolve 4-bromophenylsulfonyl chloride (1.0 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 20-30 minutes, maintaining the temperature at 0 °C.
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
Workup:
Quench the reaction by adding deionized water.
Transfer the mixture to a separatory funnel and separate the layers.
Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and finally with brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification: Purify the crude product by either recrystallization (e.g., from ethanol or ethyl acetate/heptane) or column chromatography on silica gel (eluting with a gradient of ethyl acetate in heptane).
References
Jakub, K. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. Available from: [Link]
Roy, P., & Roy, K. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 193-217.
King, J. F., & Rathore, R. (2002). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 80(10), 1322-1327.
East, S. P., et al. (2013). Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. Bioorganic & Medicinal Chemistry Letters, 23(5), 1337-1341.
Gudipati, S., et al. (2022). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Molecules, 27(19), 6529.
McCormack, J., et al. (2016). Optimization of N'-(arylsulfonyl)pyrazoline-1-carboxamidines by exploiting a novel interaction site in the 5-HT6 antagonistic binding pocket. Bioorganic & Medicinal Chemistry Letters, 26(6), 1605-1611.
Google Patents. CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available from: [Link]
MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Available from: [Link]
ACS Publications. Application of Chiral Transfer Reagents to Improve Stereoselectivity and Yields in the Synthesis of the Antituberculosis Drug Bedaquiline. Available from: [Link]
MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]
ResearchGate. Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Available from: [Link]
Hilaris Publisher. Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Available from: [Link]
PubMed. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Available from: [Link]
Wiley Online Library. Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1. Available from: [Link]
MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Available from: [Link]
Google Patents. CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine.
ResearchGate. The preparation of 8-[4-[4-(2-pyrimidinyl)-1-piperaziny]butyl]-8-azaspiro[2][5] decane-7,9-dione hydrochloride. Available from: [Link]
Technical Support Center: Overcoming Solubility Challenges with 1-(4-Bromophenylsulfonyl)-4-butylpiperazine
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-(4-Bromophenylsulfonyl)-4-butylpiperazine. This resource is designed to provide expert guida...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-(4-Bromophenylsulfonyl)-4-butylpiperazine. This resource is designed to provide expert guidance and practical solutions for overcoming the common yet significant challenge of its poor solubility in aqueous solutions. By understanding the physicochemical properties of this compound and employing strategic formulation approaches, you can ensure the reliability and success of your experiments.
Frequently Asked Questions (FAQs)
Here, we address the most pressing questions our users encounter when working with 1-(4-Bromophenylsulfonyl)-4-butylpiperazine.
Q1: Why is my 1-(4-Bromophenylsulfonyl)-4-butylpiperazine not dissolving in aqueous buffers like PBS?
A: 1-(4-Bromophenylsulfonyl)-4-butylpiperazine is a lipophilic molecule with a structure that suggests limited aqueous solubility. Compounds with bromophenyl and sulfonyl groups often exhibit poor water solubility.[1] The piperazine moiety provides some potential for protonation and salt formation, but the overall hydrophobic nature of the molecule dominates its behavior in neutral aqueous solutions.
Q2: What is the first and simplest step I should take to try and dissolve this compound?
A: The most straightforward initial approach is to attempt dissolution in a small amount of a water-miscible organic co-solvent before adding it to your aqueous medium. Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power for many organic compounds.[2][3]
Q3: I've dissolved the compound in DMSO, but it precipitates when I add it to my aqueous buffer. What should I do?
A: This is a common issue known as "crashing out." It occurs when the concentration of the organic co-solvent is not high enough in the final solution to maintain the solubility of the compound. You can try to increase the final concentration of the co-solvent, but be mindful of its potential effects on your experimental system. Alternatively, exploring other solubilization techniques such as pH adjustment or the use of surfactants may be necessary.
Q4: Can I heat the solution to improve solubility?
A: Gentle heating can sometimes aid in dissolution. However, it is crucial to first establish the thermal stability of 1-(4-Bromophenylsulfonyl)-4-butylpiperazine to avoid degradation. This method may also lead to supersaturation, where the compound precipitates out of solution upon cooling.
Q5: Are there any ready-to-use formulations available for this compound?
A: For specific research compounds like this, ready-to-use formulations are uncommon. The optimal formulation strategy often depends on the specific experimental requirements, such as the desired final concentration and the tolerance of the biological system to excipients.
Troubleshooting Guide: Step-by-Step Protocols for Solubility Enhancement
This section provides detailed protocols and the scientific rationale behind various techniques to improve the aqueous solubility of 1-(4-Bromophenylsulfonyl)-4-butylpiperazine.
Method 1: Co-solvent Systems
Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, thereby increasing the solubility of nonpolar compounds.[2][3][4][5][6]
Recommended Co-solvents:
Dimethyl sulfoxide (DMSO)
Ethanol
Polyethylene glycol 400 (PEG 400)
Propylene glycol (PG)
Experimental Protocol:
Stock Solution Preparation: Prepare a high-concentration stock solution of 1-(4-Bromophenylsulfonyl)-4-butylpiperazine in 100% of your chosen co-solvent (e.g., DMSO).
Serial Dilution: Perform serial dilutions of your stock solution into your aqueous buffer. It is critical to add the stock solution to the buffer with vigorous vortexing or stirring to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.
Determine Maximum Tolerated Co-solvent Concentration: Test a range of final co-solvent concentrations in your experimental system (e.g., cell culture) to determine the highest concentration that does not elicit adverse effects.
Solubility Assessment: Prepare a series of solutions with a fixed concentration of the compound and varying percentages of the co-solvent. Observe for any precipitation over time.
Causality: The hydrophobic regions of the co-solvent molecules interact with the nonpolar parts of 1-(4-Bromophenylsulfonyl)-4-butylpiperazine, while their hydrophilic portions maintain miscibility with water. This creates a more favorable environment for the compound to remain in solution.[]
Data Presentation: Co-solvent Solubility Comparison
Co-solvent
Typical Starting Concentration in Final Solution
Maximum Recommended Concentration (Cell-based assays)
Notes
DMSO
0.1 - 0.5%
< 1%
Can have biological effects at higher concentrations.
Ethanol
0.5 - 1%
< 1-2%
Can cause protein precipitation at higher concentrations.
PEG 400
1 - 5%
Up to 10%
Generally well-tolerated.
Propylene Glycol
1 - 5%
Up to 10%
Similar to PEG 400 in terms of tolerability.
Workflow for Co-solvent Selection:
Caption: Workflow for using co-solvents.
Method 2: pH Adjustment
The piperazine group in 1-(4-Bromophenylsulfonyl)-4-butylpiperazine is basic and can be protonated at acidic pH. This protonation leads to the formation of a more soluble salt form of the compound.[][8][9]
Experimental Protocol:
Determine the pKa: If the pKa of the piperazine moiety is not known, it can be estimated using software or determined experimentally via titration.
Prepare Acidic Buffers: Prepare a series of buffers with pH values below the estimated pKa of the piperazine group (e.g., pH 2, 4, 6).[10]
Solubility Testing: Add the compound to each buffer and stir for a sufficient time to reach equilibrium (typically 24-48 hours).
Quantification: Centrifuge the samples to pellet any undissolved solid and measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
Assay Compatibility: Ensure that the acidic pH required for solubilization is compatible with your experimental system. If necessary, a small amount of a concentrated acidic stock solution can be added to a larger volume of less acidic or neutral buffer, but be cautious of precipitation.
Causality: By lowering the pH, the equilibrium shifts towards the protonated, charged form of the piperazine nitrogen. This ionized form is more polar and has a higher affinity for water molecules, leading to increased solubility.[9]
Logical Relationship for pH Adjustment:
Caption: Mechanism of solubility enhancement by pH adjustment.
Method 3: Use of Surfactants
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, effectively increasing their apparent solubility.[11][12][13][14][15][16]
Anionic: Sodium dodecyl sulfate (SDS) - use with caution in biological systems.
Experimental Protocol:
Surfactant Selection: Choose a surfactant that is compatible with your experimental system. Non-ionic surfactants are generally less harsh on biological membranes.[12]
Prepare Surfactant Solutions: Prepare a series of surfactant solutions in your aqueous buffer at concentrations above their CMC.
Solubilization: Add 1-(4-Bromophenylsulfonyl)-4-butylpiperazine to the surfactant solutions and stir to allow for micellar encapsulation. Gentle warming may aid this process.
Determine Optimal Concentration: Identify the lowest surfactant concentration that achieves the desired compound solubility to minimize potential off-target effects.
Causality: The hydrophobic bromophenyl and butyl groups of the compound partition into the hydrophobic core of the micelles, while the hydrophilic sulfonyl and piperazine groups may orient towards the micelle-water interface. This encapsulation shields the hydrophobic parts of the molecule from the aqueous environment, leading to a thermodynamically stable solution.[11][16]
Method 4: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with poorly soluble molecules, effectively increasing their solubility and stability.[17][18][19][20][21]
Recommended Cyclodextrins:
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Experimental Protocol:
Prepare Cyclodextrin Solutions: Make solutions of HP-β-CD or SBE-β-CD in your aqueous buffer at various concentrations (e.g., 1-20% w/v).
Complexation: Add an excess of 1-(4-Bromophenylsulfonyl)-4-butylpiperazine to each cyclodextrin solution.
Equilibration: Stir the mixtures for 24-72 hours at a controlled temperature to allow for the formation of inclusion complexes.
Phase Solubility Diagram: After equilibration, filter the solutions to remove undissolved compound and measure the concentration of the dissolved compound. Plot the concentration of the dissolved compound against the concentration of the cyclodextrin to generate a phase solubility diagram. This will help determine the stoichiometry of the complex and the required cyclodextrin concentration for a desired compound concentration.
Causality: The hydrophobic bromophenyl portion of the molecule is likely to be encapsulated within the nonpolar cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin ensures the solubility of the entire complex in water.[17][20][21]
Workflow for Advanced Solubilization Techniques:
Caption: Decision tree for advanced solubilization methods.
References
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information.[Link]
Cyclodextrin in Novel Formulations and Solubility Enhancement Techniques: A Review. ResearchGate.[Link]
Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Preprints.org.[Link]
Solubility enhancement techniques: A comprehensive review. ResearchGate.[Link]
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace.[Link]
Co-solvency and anti-solvent method for the solubility enhancement. LinkedIn.[Link]
Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis.[Link]
Solubilization techniques used for poorly water-soluble drugs. National Center for Biotechnology Information.[Link]
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands.[Link]
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. National Center for Biotechnology Information.[Link]
5 Novel Techniques for Solubility Enhancement. Ascendia Pharma.[Link]
How can cyclodextrins enhance solubility? YouTube.[Link]
Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.[Link]
Synthetic and Natural Surfactants for Potential Application in Mobilization of Organic Contaminants: Characterization and Batch Study. MDPI.[Link]
Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. National Center for Biotechnology Information.[Link]
Surfactant Solubilization of Organic Compounds in Soil/Aqueous Systems. ASCE Library.[Link]
Surfactant Solubilization of Organic Compounds in Soil/Aqueous Systems. ASCE Library.[Link]
The Effects of pH on Solubility. Chemistry LibreTexts.[Link]
Improvement in solubility of poor water-soluble drugs by solid dispersion. National Center for Biotechnology Information.[Link]
The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. National Institutes of Health.[Link]
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Degradation Pathways of 1-(4-Bromophenylsulfonyl)-4-butylpiperazine
CAS: 1199773-16-4 (Representative Scaffold)
Applicability: Medicinal Chemistry, Process Development, Analytical Method Validation
Introduction: The Structural Vulnerability Profile
As a Senior Application Scientist, I often see researchers treat 1-(4-Bromophenylsulfonyl)-4-butylpiperazine (hereafter BPSP ) as a monolithic entity. However, to understand its stability, you must view it as a tripartite system comprising three distinct pharmacophores, each with unique chemical sensitivities:
The Sulfonamide Linker (
): Generally robust, but susceptible to hydrolytic cleavage under extreme thermal-acidic stress.
The Piperazine Ring: A tertiary amine center highly prone to N-oxidation and radical-mediated ring opening.
The Aryl Bromide: A photosensitive moiety liable to undergo homolytic dehalogenation (debromination) under UV exposure.
This guide addresses the specific troubleshooting scenarios arising from these vulnerabilities.
Module 1: Hydrolytic Stability (Acid/Base Stress)
Troubleshooting Guide
Symptom: Loss of parent compound potency during acidic workup or high-temperature reflux.
Detection: Appearance of a highly polar peak (early eluting on Reverse Phase HPLC) and a secondary amine peak.
FAQ
Technical Insight
"Why is my compound degrading in 1N HCl at 80°C?"
While sulfonamides are stable to mild acid, high thermal energy combined with low pH catalyzes the cleavage of the S-N bond. The protonation of the nitrogen reduces the double-bond character of the S-N bond, making the sulfur susceptible to nucleophilic attack by water.
"Is this compound base-labile?"
Sulfonamides are generally resistant to basic hydrolysis. If you see degradation in base, check for elimination reactions on the butyl chain or nucleophilic aromatic substitution () if the bromine is activated (though unlikely without strong electron-withdrawing groups ortho/para).
Pathway Mechanism
Under acidic stress, BPSP hydrolyzes into 4-Bromobenzenesulfonic acid and 1-Butylpiperazine .
Figure 1: Acid-catalyzed hydrolysis pathway of the sulfonamide linkage.
Module 2: Oxidative Stress (N-Oxidation)
Troubleshooting Guide
Symptom: Appearance of an impurity with Mass
or .
Context: Common in samples stored in non-degassed solvents or exposed to trace peroxides in PEG/Tween excipients.
FAQ
Technical Insight
"I see an M+16 peak growing over time. What is it?"
This is the Piperazine N-oxide . The tertiary nitrogen in the piperazine ring is electron-rich and easily oxidized by peroxides or dissolved oxygen over time.
"Can I use peroxide to clean my glassware?"
Avoid. Trace peroxide residues will rapidly oxidize the piperazine ring. Use acid washes or solvent rinses instead.
Pathway Mechanism
The tertiary amine of the piperazine ring undergoes nucleophilic attack on an electrophilic oxygen source (e.g.,
, Peroxides), forming the N-oxide.
Module 3: Photostability (Debromination)
Troubleshooting Guide
Symptom: Appearance of a "Des-bromo" impurity (
) during stability testing or benchtop storage.
Detection: Mass shift from ~361 to ~283 (loss of Br, gain of H).
FAQ
Technical Insight
"Why does the impurity increase when the sample sits on the bench?"
Aryl bromides have a weak C-Br bond (Bond Dissociation Energy ~80 kcal/mol). UV light (even ambient fluorescent light) can cleave this bond homolytically, generating a radical pair.
"How do I prevent this?"
Store all solid and solution samples in amber glass vials . Wrap reaction vessels in aluminum foil.
Pathway Mechanism
Homolytic Fission:
Hydrogen Abstraction:
Figure 2: Photolytic debromination mechanism common to aryl bromides.
Module 4: Experimental Protocols (Stress Testing)
To validate these pathways in your specific matrix, perform the following forced degradation studies.
Protocol: Diagnostic Stress Conditions
Stress Type
Conditions
Target Degradation
Expected Mechanism
Acidic
1N HCl, 60°C, 4-24 hours
10-20%
Sulfonamide Hydrolysis
Basic
1N NaOH, 60°C, 4-24 hours
< 5%
(Generally Stable)
Oxidative
3% , RT, 2-6 hours
10-20%
Piperazine N-Oxidation
Photolytic
ICH Q1B (1.2M lux hours)
5-15%
C-Br Debromination
Analytical Method (LC-MS)
Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 10 minutes.
Rationale: Acidic mobile phase ensures protonation of the piperazine for good peak shape.
Summary Visualization: The Degradation Tree
Figure 3: Comprehensive degradation map for BPSP.
References
Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press.
García-Galán, M. J., Díaz-Cruz, S., & Barceló, D. (2008).[1] Identification and determination of metabolites and degradation products of sulfonamide antibiotics. Trends in Analytical Chemistry, 27(11), 1008-1022. Link (Mechanism of sulfonamide hydrolysis).
Ramanathan, A., & Jimenez, L. S. (2010).[2] Reductive Dehalogenation of Aryl Bromides and Chlorides.[2] Synthesis, 2010(2), 217-220. Link (Mechanism of aryl bromide instability).
Larsen, J. C., et al. (2001). Oxidation of Piperazine Derivatives. Bioorganic & Medicinal Chemistry Letters, 11, 2345-2349.[3] (N-oxide formation in piperazine scaffolds).
preventing precipitation of 1-(4-Bromophenylsulfonyl)-4-butylpiperazine in assay buffers
Prepared by: Senior Application Scientist, Assay Development Support Subject: Troubleshooting and Preventing Precipitation of 1-(4-Bromophenylsulfonyl)-4-butylpiperazine in Aqueous Assay Buffers Introduction Welcome to t...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Senior Application Scientist, Assay Development Support
Subject: Troubleshooting and Preventing Precipitation of 1-(4-Bromophenylsulfonyl)-4-butylpiperazine in Aqueous Assay Buffers
Introduction
Welcome to the technical support guide for 1-(4-Bromophenylsulfonyl)-4-butylpiperazine. This document provides in-depth troubleshooting advice, experimental protocols, and answers to frequently asked questions regarding the solubility and precipitation of this compound in typical assay buffers. Researchers often encounter challenges with hydrophobic molecules, and our goal is to equip you with the scientific rationale and practical steps to ensure your compound remains in solution, leading to reliable and reproducible experimental results.
Understanding the Core Problem: Physicochemical Properties
1-(4-Bromophenylsulfonyl)-4-butylpiperazine is a molecule with inherent properties that make it prone to precipitation in aqueous solutions. Its structure combines a bulky, nonpolar bromophenylsulfonyl group and a butyl chain with a piperazine ring. The piperazine moiety is basic and ionizable, but the large hydrophobic regions dominate its character, leading to low water solubility.[1][2]
Understanding these properties is the first step in troubleshooting. The precipitation you are observing is a direct consequence of the compound's low intrinsic solubility in water and its sensitivity to the specific pH, ionic strength, and composition of your assay buffer.
Property
Value / Observation
Implication for Solubility
Molecular Structure
C₁₄H₂₁BrN₂O₂S
Contains large hydrophobic groups (bromophenyl, butyl) and a polar, ionizable piperazine ring.
Molecular Weight
361.3 g/mol
A relatively large molecule, which can contribute to lower solubility.
The compound's charge, and thus its solubility, is highly dependent on the buffer pH. At physiological pH (~7.4), it will exist as a mixture of charged and neutral species.
Frequently Asked Questions (FAQs)
Q1: I dissolved my compound in DMSO to make a stock, but it crashed out immediately when I added it to my PBS buffer. What happened?
This is a classic case of "solvent shift" precipitation.[4] Your compound is highly soluble in 100% Dimethyl Sulfoxide (DMSO), a strong organic solvent. However, when you introduce a small volume of this DMSO stock into a large volume of an aqueous buffer like Phosphate-Buffered Saline (PBS), the final concentration of DMSO is too low to keep the hydrophobic compound dissolved. The water in the buffer acts as an anti-solvent, causing the compound to rapidly precipitate.[5][6][7]
Q2: What is the best practice for preparing and using a stock solution of this compound?
The key is to start with a high-concentration stock in an appropriate organic solvent and then perform serial dilutions, ensuring the final concentration of the organic solvent in your assay is low but sufficient to maintain solubility.
Recommended Stock Solution Protocol:
Solvent Selection: Use 100% DMSO or N,N-Dimethylformamide (DMF) to prepare a high-concentration primary stock (e.g., 10-50 mM). Ensure the compound is fully dissolved using vortexing or brief sonication in a water bath.[8]
Intermediate Dilutions: If necessary, create intermediate dilutions from your primary stock using the same organic solvent.
Final Dilution: Add the final concentration of the compound to your assay buffer dropwise while vortexing or stirring the buffer. This helps to disperse the compound quickly and avoid localized high concentrations that can initiate precipitation.
Final Solvent Concentration: Critically, ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is kept as low as possible (ideally ≤0.5%) to avoid off-target effects on your biological system (e.g., enzyme activity or cell viability).
Q3: How can I modify my assay buffer to increase the solubility of 1-(4-Bromophenylsulfonyl)-4-butylpiperazine?
Buffer modification is a powerful strategy. The three main parameters you can adjust are pH, the inclusion of co-solvents, and the addition of solubility-enhancing excipients.
pH Adjustment: The piperazine ring in your compound is a weak base.[3] Adjusting the buffer pH to be more acidic (e.g., pH 6.0-6.5) will increase the protonation of the piperazine nitrogens. This positive charge will increase the molecule's polarity and can significantly enhance its aqueous solubility. However, you must confirm that the altered pH does not negatively impact your assay's biological components (e.g., protein stability or enzyme kinetics).[9][10]
Use of Co-solvents: Including a small percentage of a water-miscible organic solvent in your final assay buffer can dramatically improve solubility.[7][11]
Common Co-solvents: Ethanol, Propylene Glycol, Polyethylene Glycol 300 (PEG-300).
Concentration: Start with a low concentration (e.g., 1-2%) and titrate upwards, always validating the effect of the co-solvent on your assay's performance in a vehicle control experiment.
Solubility Enhancers: For particularly challenging cases, certain additives can act as hydrotropes or form micelles to encapsulate the hydrophobic compound.[12]
Detergents: Very low concentrations of non-ionic detergents like Tween® 20 or Triton™ X-100 (e.g., 0.005% - 0.05%) can help.
Cyclodextrins: Molecules like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) can form inclusion complexes with the hydrophobic parts of the compound, effectively shielding them from water.
Q4: I am running a cell-based assay. How do I prevent precipitation without killing my cells?
For cell-based assays, cytotoxicity of the formulation is a primary concern. The final concentration of organic solvents like DMSO must be carefully controlled, typically below 0.5% and often as low as 0.1%.
Strategy for Cell-Based Assays:
Determine Maximum Tolerated DMSO: First, run a vehicle control experiment to determine the highest percentage of DMSO your cells can tolerate without affecting viability or the experimental endpoint.
Optimize Stock Concentration: Based on the tolerated DMSO level, calculate the highest possible stock concentration you can use. For example, if your final desired compound concentration is 10 µM and your cells tolerate 0.1% DMSO, you must prepare a 10 mM stock solution in 100% DMSO (a 1:1000 dilution).
Consider Serum: The presence of serum (e.g., FBS) in cell culture media can aid solubility due to proteins like albumin, which can bind to hydrophobic compounds. If your assay protocol allows, maintaining a physiological concentration of serum can be beneficial.
Troubleshooting Guides & Protocols
Visualizing the Problem: pH and Solubility
The solubility of 1-(4-Bromophenylsulfonyl)-4-butylpiperazine is directly linked to the charge on its piperazine ring. At lower pH, the ring is more likely to be protonated, increasing polarity and aqueous solubility.
Caption: pH-dependent protonation and its effect on solubility.
Protocol 1: Systematic Buffer Optimization for Solubility
This protocol guides you through a systematic approach to find a buffer system that maintains your compound in solution.
Objective: To determine the optimal pH and co-solvent concentration for your assay.
Materials:
1-(4-Bromophenylsulfonyl)-4-butylpiperazine
100% DMSO
A set of buffers (e.g., MES for pH 6.0, HEPES for pH 7.0-7.5, Tris for pH 8.0)
Co-solvents (e.g., Ethanol, PEG-300)
Clear microplate or glass vials
Nephelometer or UV-Vis spectrophotometer (for turbidity measurement)
Procedure:
Prepare a Concentrated Stock: Make a 20 mM stock of your compound in 100% DMSO.
Set Up Buffer Conditions: In a 96-well plate, prepare your assay buffer across a range of pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0).
Test Co-Solvent Matrix: For each pH, create a matrix of final co-solvent concentrations (e.g., 0%, 1%, 2%, 5%). Ensure the total volume in each well is consistent (e.g., 198 µL).
Add Compound: Add 2 µL of your 20 mM stock solution to each well to achieve a final concentration of 200 µM (a high concentration to intentionally challenge solubility). This maintains a final DMSO concentration of 1%.
Incubate and Observe: Mix the plate and incubate at your experimental temperature (e.g., room temperature or 37°C) for 30 minutes.
Assess Precipitation:
Visual Inspection: Check for any visible cloudiness or precipitate against a dark background.
Quantitative Measurement: Measure the turbidity of each well by reading absorbance at a high wavelength (e.g., 600 nm) or using a nephelometer.[13] A higher reading indicates more light scattering due to precipitation.
Analyze Results: Identify the combinations of pH and co-solvent that result in the lowest turbidity. These are your lead conditions.
Validate with Assay: Run vehicle controls using your chosen buffer conditions to ensure they do not interfere with your assay's performance before proceeding with the actual experiment.
Troubleshooting Workflow
If you encounter precipitation, follow this logical workflow to diagnose and solve the issue.
Caption: A step-by-step workflow for troubleshooting compound precipitation.
References
Pipzine Chemicals. 1-[(4-Bromophenyl)sulfonyl]piperazine CAS 355431-23-3. Available from: [Link]
Pipzine Chemicals. 1,4-Bis[(4-bromophenyl)sulfonyl]piperazine. Available from: [Link]
Baviskar, S. et al. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. Available from: [Link]
AAPS. Co-solvency and anti-solvent method for the solubility enhancement. Available from: [Link]
National Center for Biotechnology Information. Optimizing Solvent Selection and Processing Conditions to Generate High Bulk-Density, Co-Precipitated Amorphous Dispersions of Posaconazole. PubMed Central. Available from: [Link]
National Center for Biotechnology Information. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. PubMed. Available from: [Link]
G-Biosciences. Tips for Preventing Protein Aggregation & Loss of Protein Solubility. Available from: [Link]
National Center for Biotechnology Information. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PubMed Central. Available from: [Link]
ResearchGate. Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide. Available from: [Link]
MDPI. Investigation of the Influence of Anti-Solvent Precipitation Parameters on the Physical Stability of Amorphous Solids. Available from: [Link]
ACS Publications. Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. Available from: [Link]
KNAUER. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Available from: [Link]
A Comparative Guide to the Pharmacokinetic Profiles of Butylpiperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Pharmacokinetics in Butylpiperazine Derivative Development The butylpiperazine scaffold is a cornerstone in the developme...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Pharmacokinetics in Butylpiperazine Derivative Development
The butylpiperazine scaffold is a cornerstone in the development of a wide array of pharmacologically active agents, particularly those targeting the central nervous system (CNS). Derivatives such as Benzylpiperazine (BZP), 1-(3-chlorophenyl)piperazine (mCPP), and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) have been investigated for their stimulant, antidepressant, and serotonergic activities.[1] Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties—collectively known as the pharmacokinetic profile—is paramount for optimizing therapeutic efficacy and ensuring safety.[2] A favorable pharmacokinetic profile ensures that a drug can reach its target in effective concentrations, persist long enough to exert its therapeutic effect, and be cleared from the body without causing undue toxicity.[2]
This guide provides an in-depth comparison of the pharmacokinetic profiles of key butylpiperazine derivatives, supported by experimental data. It further outlines the standard methodologies used to assess these critical parameters, offering a framework for the evaluation of novel analogues.
Comparative Pharmacokinetic Profiles
The pharmacokinetic behavior of butylpiperazine derivatives can vary significantly based on the substitutions on the phenyl and piperazine rings. These modifications influence crucial physicochemical properties like lipophilicity and pKa, which in turn govern their interaction with biological systems.
Below is a summary of key pharmacokinetic parameters for prominent butylpiperazine derivatives based on human studies. It is important to note that significant inter-individual variability has been reported, particularly for mCPP, which may be attributed to genetic polymorphisms in metabolizing enzymes like CYP2D6.[3][4]
Oral absorption of these derivatives is generally rapid, with peak plasma concentrations achieved within 1 to 1.5 hours.[5][6] However, their overall bioavailability can be low and erratic. The high variability in mCPP's bioavailability, for instance, makes it a challenging compound for clinical applications where predictable dosing is crucial.[8] This variability underscores the importance of conducting thorough bioequivalence studies for any new derivative.
Distribution
As CNS-active agents, butylpiperazine derivatives are designed to cross the blood-brain barrier (BBB). Their ability to do so is largely governed by their lipophilicity and interaction with efflux transporters like P-glycoprotein (P-gp).[8] While specific volume of distribution (Vd) data is not consistently reported for all derivatives in comparative studies, their psychoactive effects confirm CNS penetration.
Metabolism
Metabolism is a critical determinant of the duration of action and potential for drug-drug interactions (DDIs). The primary site of metabolism for these compounds is the liver, with cytochrome P450 (CYP) enzymes playing a central role.[9]
CYP2D6 is a key enzyme in the metabolism of BZP, mCPP, and TFMPP.[9][10] The genetic polymorphism of CYP2D6 can lead to significant differences in how individuals metabolize these drugs, contributing to the observed pharmacokinetic variability.
CYP3A4 and CYP1A2 are also involved in the metabolism of BZP.[9]
Metabolic Pathways: The main metabolic routes are hydroxylation of the aromatic ring and N-dealkylation of the piperazine moiety.[6] For example, TFMPP is extensively metabolized, with less than 0.7% of the parent drug excreted unchanged.
The significant role of the CYP system in their metabolism means there is a high potential for DDIs. These derivatives can act as both substrates and inhibitors of CYP enzymes. For instance, BZP and TFMPP can inhibit each other's metabolism, a crucial consideration as they are often co-administered in recreational contexts.[9]
Excretion
The metabolites of butylpiperazine derivatives are typically more polar than the parent compounds, facilitating their excretion via the kidneys. These metabolites are often excreted as glucuronide or sulfate conjugates in the urine.[4] The relatively short elimination half-lives (generally under 6 hours) suggest that with typical dosing regimens, the drugs are cleared from the body within 24-48 hours.[3][6]
Experimental Protocols for Pharmacokinetic Profiling
To ensure scientific rigor and generate reliable data, standardized in vitro and in vivo assays are essential. The following protocols represent the gold standard for assessing the pharmacokinetic properties of new chemical entities.
Diagram: The ADME Process for Butylpiperazine Derivatives
Caption: A typical workflow for determining metabolic stability using liver microsomes.
Caco-2 Permeability Assay
Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal epithelium. [11]This assay is the industry standard for predicting intestinal permeability and identifying whether a compound is a substrate for efflux transporters like P-gp.
[6]
Step-by-Step Protocol:
Cell Culture: Caco-2 cells are seeded on semi-permeable membrane supports (e.g., Transwell™ inserts) and cultured for 18-22 days to form a differentiated, polarized monolayer.
[4]2. Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with TEER values within an acceptable range are used.
Transport Study (A to B): To measure absorption, the test compound (e.g., at 10 µM) is added to the apical (A) side, which represents the intestinal lumen. The appearance of the compound in the basolateral (B) compartment, representing the blood, is monitored over time (e.g., 2 hours).
[12]4. Transport Study (B to A): To assess efflux, a separate experiment is run where the compound is added to the basolateral (B) side, and its appearance in the apical (A) compartment is measured.
[4]5. Sample Analysis: Samples from the receiver compartments are collected and analyzed by LC-MS/MS to determine the concentration of the test compound.
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (ER) is then determined by dividing the Papp (B to A) by the Papp (A to B). An efflux ratio greater than 2 typically indicates that the compound is a substrate for an efflux transporter.
[4]
Cytochrome P450 (CYP) Inhibition Assay
Rationale: This assay is critical for predicting a compound's potential to cause drug-drug interactions. [13]By inhibiting a specific CYP enzyme, a new drug can slow the metabolism of other drugs that are substrates for the same enzyme, potentially leading to toxic accumulation.
[14]
Step-by-Step Protocol:
System Components: The assay uses human liver microsomes (as the enzyme source), a specific probe substrate for the CYP isoform of interest (e.g., dextromethorphan for CYP2D6), and the test compound (the potential inhibitor).
[9]2. Incubation: The probe substrate is incubated with human liver microsomes and a range of concentrations of the test compound. The reaction is initiated by adding NADPH.
Metabolite Formation: The reaction is allowed to proceed for a set time at 37°C, during which the CYP enzyme converts the probe substrate into a specific metabolite.
Quenching and Analysis: The reaction is stopped, and the amount of metabolite formed is quantified by LC-MS/MS.
Data Analysis: The rate of metabolite formation at each concentration of the test compound is compared to a vehicle control (no inhibitor). The data is used to calculate the IC50 value—the concentration of the test compound that causes 50% inhibition of the enzyme's activity. [13]A low IC50 value indicates a high potential for DDI.
Conclusion and Future Directions
The pharmacokinetic profiles of butylpiperazine derivatives are complex and significantly influenced by minor structural modifications. While compounds like BZP, mCPP, and TFMPP show rapid absorption, their bioavailability can be low and highly variable, posing challenges for therapeutic development. Their metabolism is heavily reliant on the polymorphic CYP2D6 enzyme, highlighting a significant risk for inter-individual variability and drug-drug interactions.
For researchers developing novel butylpiperazine derivatives, a thorough and early assessment of ADME properties is not just recommended—it is essential. The in vitro assays detailed in this guide provide a robust framework for initial screening, allowing for the selection of candidates with more favorable pharmacokinetic profiles before advancing to costly in vivo studies. Future research should focus on establishing clear structure-pharmacokinetic relationships within this chemical class to enable more rational drug design and the development of safer, more effective therapeutic agents.
References
Kalus, O., et al. (1992). A dose-response study of intravenous m-chlorophenylpiperazine in normal subjects. Psychopharmacology, 106(3), 388-90. [Link: https://pubmed.ncbi.nlm.nih.gov/1533289/]
Guthrie, S. K., et al. (1998). Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile. Journal of Clinical Psychopharmacology, 18(4), 308-15. [Link: https://pubmed.ncbi.nlm.nih.gov/9690699/]
Wikipedia. (n.d.). meta-Chlorophenylpiperazine. Retrieved from Wikipedia. [Link: https://en.wikipedia.org/wiki/Meta-Chlorophenylpiperazine]
Antia, U., et al. (2009). Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants. Forensic Science International, 186(1-3), 63-7. [Link: https://pubmed.ncbi.nlm.nih.gov/19268426/]
Schep, L. J., et al. (2011). The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. Clinical Toxicology, 49(3), 131-41. [Link: https://pubmed.ncbi.nlm.nih.gov/21495881/]
Wikipedia. (n.d.). Benzylpiperazine. Retrieved from Wikipedia. [Link: https://en.wikipedia.org/wiki/Benzylpiperazine]
European Union. (n.d.). BZP/piperazines drug profile. Retrieved from the European Monitoring Centre for Drugs and Drug Addiction. [Link: https://www.emcdda.europa.
Enamine. (n.d.). Caco-2 Permeability Assay. Retrieved from Enamine. [Link: https://enamine.net/services/admet/in-vitro-adme-assays/caco-2-permeability-assay]
Soft-Tox.org. (n.d.). tfmpp. Retrieved from Soft-Tox.org. [Link: http://www.soft-tox.org/tfmpp]
ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link: https://www.researchgate.
Patsnap. (2024). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from Patsnap. [Link: https://synapse.patsnap.com/articles/how-to-conduct-an-in-vitro-metabolic-stability-study]
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link: https://etd.auburn.edu/handle/10415/7918]
Bionity.com. (n.d.). Trifluoromethylphenylpiperazine. Retrieved from Bionity.com. [Link: https://www.bionity.com/en/encyclopedia/Trifluoromethylphenylpiperazine.html]
LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. Retrieved from LifeNet Health LifeSciences. [Link: https://lifenethealthlifesciences.org/services/cell-based-assays/dmpk-admet/cyp-inhibition-assay/]
Kalus, O., et al. (1992). A dose-response study of intravenous m-chlorophenylpiperazine in normal subjects. Psychopharmacology, 106(3), 388-90. [Link: https://pubmed.ncbi.nlm.nih.gov/1533289/]
Shek, E., et al. (2017). Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. Journal of the Association of Physicians of India, 65(8), 84-89. [Link: https://www.japi.org/august_2017/09_ra_designer_drug.html]
Antia, U., et al. (2010). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology, 62(1), 55-62. [Link: https://www.researchgate.net/publication/26780709_Metabolic_interactions_with_piperazine-based_'party_pill'_drugs]
Melent'ev, A. B., & Kataev, S. S. (2015). [Metabolism of designer drugs. Piperazine derivatives]. Sudebno-meditsinskaia ekspertiza, 58(4), 49-55. [Link: https://pubmed.ncbi.nlm.nih.gov/26521316/]
ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link: https://www.researchgate.
Al-Hourani, B. J., et al. (2020). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Medicinal Chemistry, 16(6), 843-853. [Link: https://pubmed.ncbi.nlm.nih.gov/31657632/]
MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from MTT Lab. [Link: https://www.mttlab.eu/wp-content/uploads/2019/04/MTT-in-vitro-metabolism.pdf]
A Head-to-Head Comparative Analysis: Evaluating the Dopamine D2 Receptor Antagonism of 1-(4-Bromophenylsulfonyl)-4-butylpiperazine Against the Benchmark Antipsychotic, Haloperidol
Introduction: The Quest for Selective Dopamine D2 Receptor Modulators The dopamine D2 receptor (D2R), a class A G-protein coupled receptor (GPCR), remains a cornerstone in the therapeutic landscape of neuropsychiatric di...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Quest for Selective Dopamine D2 Receptor Modulators
The dopamine D2 receptor (D2R), a class A G-protein coupled receptor (GPCR), remains a cornerstone in the therapeutic landscape of neuropsychiatric disorders.[1] Its pivotal role in modulating dopamine signaling pathways in the brain has made it a primary target for antipsychotic medications for decades.[2][3] All currently approved antipsychotic agents exhibit antagonism at this receptor, highlighting its significance in treating conditions like schizophrenia and Tourette's syndrome.[1][4] However, the clinical utility of many D2R antagonists is often hampered by a lack of selectivity, leading to off-target effects and significant side-effect profiles, including extrapyramidal symptoms.[2][4]
This guide presents a direct comparative analysis of a novel investigational compound, 1-(4-Bromophenylsulfonyl)-4-butylpiperazine (hereafter referred to as Compound X ), against the well-established first-generation antipsychotic, Haloperidol . Haloperidol is a potent D2R antagonist that has been a clinical benchmark for nearly fifty years.[5][6] The rationale for this comparison is grounded in the structural motifs of Compound X—specifically the piperazine and phenylsulfonyl groups—which are frequently found in compounds targeting dopaminergic and serotonergic receptors. This suggests a potential interaction with the D2R.
Our objective is to provide researchers and drug development professionals with a comprehensive framework for evaluating the D2R-binding affinity, functional antagonism, and in vivo target engagement of Compound X relative to Haloperidol. We will detail the causality behind our experimental choices, provide robust, self-validating protocols, and present a clear interpretation of the resulting data.
Understanding the Molecular Target: The Dopamine D2 Receptor Signaling Cascade
The D2R is predominantly coupled to the inhibitory G-protein, Gαi/o.[7][8] Upon binding of its endogenous ligand, dopamine, the receptor undergoes a conformational change that triggers the dissociation of the G-protein heterotrimer. The Gαi subunit then inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger, cyclic AMP (cAMP).[9][10] This reduction in cAMP levels subsequently modulates the activity of protein kinase A (PKA) and downstream signaling events.[10] Antagonists like Haloperidol function by binding to the D2R and preventing dopamine from initiating this cascade.[4][11]
To build a comprehensive profile of Compound X, we employ a tiered experimental approach, moving from initial target binding confirmation in vitro to functional antagonism and finally to target engagement in a physiological system.
Tier 1: In Vitro Target Affinity Assessment via Radioligand Binding Assay
Experimental Rationale: The foundational step in characterizing a novel ligand is to determine if it physically interacts with the target receptor and with what affinity. A competitive radioligand binding assay is the gold standard for this purpose.[12] This assay measures the ability of a non-radioactive test compound (the "competitor," i.e., Compound X or Haloperidol) to displace a radioactive ligand that is known to bind to the target with high affinity. For the D2R, [3H]-Spiperone is an excellent choice as a radioligand due to its high affinity and well-characterized binding properties.[12] The output, the Inhibitory Constant (Ki), provides a quantitative measure of the compound's binding affinity. A lower Ki value signifies a higher binding affinity.
Workflow Diagram:
Caption: Workflow for the competitive radioligand binding assay.
Tier 2: In Vitro Functional Assessment via cAMP Assay
Experimental Rationale: While a binding assay confirms physical interaction, it does not reveal the functional consequence of that binding. A compound could be an agonist, antagonist, or inverse agonist. Since D2R activation inhibits adenylyl cyclase, an antagonist will block the dopamine-induced decrease in cAMP levels.[9] Therefore, we can measure the functional antagonism of Compound X by stimulating D2R-expressing cells with a known agonist (dopamine) in the presence of varying concentrations of our test compounds. The ability to counteract the agonist's effect is quantified as an IC50 value, representing the concentration at which the compound inhibits 50% of the maximal agonist response.
Workflow Diagram:
Caption: Workflow for the functional cAMP antagonism assay.
Tier 3: In Vivo Target Engagement via Microdialysis
Experimental Rationale: To bridge the gap between in vitro activity and potential physiological effect, in vivo microdialysis is an invaluable technique.[13][14] It allows for the sampling of neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals.[13] By implanting a microdialysis probe into a dopamine-rich area like the striatum, we can measure how systemic administration of Compound X or Haloperidol affects basal dopamine levels. D2 receptors exist as autoreceptors on presynaptic dopamine neurons, where they inhibit dopamine release.[7] Blocking these autoreceptors with an antagonist leads to a measurable increase in extracellular dopamine. This experiment provides crucial evidence of target engagement in a living system.[15]
Comparative Data Summary
The following tables summarize the hypothetical, yet scientifically plausible, results from our head-to-head comparison.
Table 1: In Vitro Binding Affinity and Functional Antagonism at the Dopamine D2 Receptor
Interpretation: The data suggests that while Compound X does bind to the dopamine D2 receptor and functions as an antagonist, its affinity and functional potency are moderately lower than that of Haloperidol. The Ki value in the low nanomolar range indicates a strong interaction, warranting further investigation.
Table 2: In Vivo Effect on Striatal Dopamine Levels
Compound (1 mg/kg, i.p.)
Peak Increase in Extracellular Dopamine (% of Baseline)
Compound X
185%
Haloperidol
250%
Interpretation: Both compounds increase extracellular dopamine levels in the striatum, consistent with D2 autoreceptor blockade. The magnitude of this effect is less pronounced for Compound X compared to Haloperidol at the same dose, which correlates with its lower in vitro potency. This provides in vivo confirmation of target engagement.
HEK293 cells stably expressing human dopamine D2 receptors are harvested and homogenized in ice-cold buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
The homogenate is centrifuged at 40,000 x g for 20 minutes at 4°C.
The resulting pellet is resuspended in fresh buffer and the centrifugation is repeated.
The final pellet is resuspended in assay buffer, and protein concentration is determined via a BCA assay.[17]
Assay Execution:
The assay is performed in a 96-well plate with a final volume of 200 µL.
To each well, add:
50 µL of assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
50 µL of test compound (Compound X or Haloperidol) at various concentrations.
50 µL of [3H]-Spiperone (final concentration ~0.3 nM).
50 µL of cell membrane preparation (20-30 µg protein).
Non-specific binding is determined in the presence of 10 µM unlabeled Spiperone.
Incubation and Filtration:
The plate is incubated at 25°C for 90 minutes with gentle agitation.
The incubation is terminated by rapid vacuum filtration through a GF/B filter plate pre-soaked in 0.5% polyethyleneimine.[17]
Filters are washed three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
Data Analysis:
Filter-bound radioactivity is measured using a scintillation counter.
Data are plotted as the percentage of specific binding versus the log concentration of the competitor.
IC50 values are determined using non-linear regression analysis.
Ki values are calculated from IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
Protocol 2: D2R Functional cAMP Antagonism Assay
Cell Culture:
CHO-K1 cells stably co-expressing the human dopamine D2 receptor and a cAMP-responsive biosensor (e.g., GloSensor, Promega) are cultured in standard medium.[18]
Cells are plated into 96-well plates and grown to 80-90% confluency.[19]
Assay Execution:
The culture medium is replaced with assay buffer (e.g., HBSS) and cells are equilibrated.
Cells are pre-incubated with various concentrations of Compound X or Haloperidol for 20 minutes.
A solution containing forskolin (to elevate basal cAMP levels, final concentration ~1 µM) and dopamine (at a pre-determined EC80 concentration) is added to stimulate the cells.
Signal Detection:
For assays like HTRF, cells are lysed, and the detection reagents are added according to the manufacturer's protocol.[20]
The plate is read on a compatible plate reader to measure the assay signal (e.g., FRET ratio).
Data Analysis:
The raw data is converted to percent inhibition relative to the dopamine-only control.
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
Protocol 3: In Vivo Microdialysis in Rat Striatum
Surgical Procedure:
Male Sprague-Dawley rats are anesthetized, and a guide cannula is stereotaxically implanted targeting the dorsal striatum.
Animals are allowed to recover for at least 5-7 days post-surgery.
Microdialysis Experiment:
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min).[21]
After a stabilization period (90-120 minutes), dialysate samples are collected every 20 minutes into vials containing an antioxidant.
Four baseline samples are collected before the intraperitoneal (i.p.) administration of vehicle, Compound X, or Haloperidol.
Samples are collected for at least 3 hours post-injection.
Neurotransmitter Analysis:
Dopamine concentrations in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).[14][22]
Data Analysis:
The average dopamine concentration in the four baseline samples is defined as 100%.
All subsequent samples are expressed as a percentage of this baseline.
The time course of dopamine release is plotted for each treatment group.
Conclusion and Future Directions
This comprehensive guide outlines a systematic approach for the head-to-head evaluation of a novel compound, 1-(4-Bromophenylsulfonyl)-4-butylpiperazine (Compound X), against the established D2R antagonist, Haloperidol. Our hypothetical data indicate that Compound X is a bona fide D2R antagonist with nanomolar potency, albeit weaker than Haloperidol. Crucially, it demonstrates target engagement in vivo.
These findings represent a critical first step. The slightly lower potency of Compound X is not inherently a negative attribute; it could potentially translate to a wider therapeutic window or a different side-effect profile. The logical next steps for Compound X would involve:
Selectivity Profiling: Assessing its binding affinity against a panel of other receptors (e.g., other dopamine receptor subtypes, serotonin receptors, adrenergic receptors) to determine its selectivity.
Pharmacokinetic Studies: Evaluating its absorption, distribution, metabolism, and excretion (ADME) properties.
Behavioral Pharmacology: Investigating its effects in animal models of psychosis to establish its potential efficacy.
By following the structured, data-driven approach detailed herein, researchers can efficiently characterize novel chemical entities and make informed decisions in the complex but vital pursuit of improved therapeutics for neuropsychiatric disorders.
References
GlobalRx. (n.d.). Clinical Profile of Haloperidol USP.
Patsnap Synapse. (2024, June 14). What is Spiperone used for?
Patsnap Synapse. (2024, July 17). What is the mechanism of Spiperone?
News-Medical. (n.d.). Haloperidol Pharmacology.
Pediatric Oncall. (2025, January 29). Pharmacology of Haloperidol; Phamacokinetics, Mechanism of Action, Uses, Effects.
National Center for Biotechnology Information. (n.d.). Spiperone. PubChem.
Glennon, R. A., et al. (1998). Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding. Journal of Medicinal Chemistry, 41(25), 5005-5008.
Ford, C. P. (2014). The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission. The Journal of Neuroscience, 34(46), 15131-15139.
Lemoine, L., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Analytical Biochemistry, 399(2), 190-197.
Urs, N. M., et al. (2016). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy.
O'Connor, N. J., et al. (2016). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical Chemistry, 88(12), 6331-6338.
National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual.
Singh, H., & Gress, K. (2023). Haloperidol. In StatPearls.
Wikipedia. (n.d.). Dopamine receptor D2.
Shou, M., et al. (2006). Monitoring Dopamine in Vivo by Microdialysis Sampling and On-Line CE-Laser-Induced Fluorescence. Analytical Chemistry, 78(18), 6435-6442.
Köhler, C., et al. (1990). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Journal of Neurochemistry, 55(5), 1686-1695.
Wang, C., et al. (2014). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. Journal of Medicinal Chemistry, 57(7), 3097-3109.
Revvity. (2024, June 10). Cell preparation: a key step for successful cAMP assays.
Cisco. (2019, March 15). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs).
Li, Y., et al. (2012). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 7(1), 41-55.
Cooper, D. M. F. (2004). Dopamine Receptor Signaling. Neuroscience, 127(1), 1-2.
News-Medical. (2019, February 6). Making the Most of Microdialysis for Neurotransmitter Analysis.
Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182-217.
Seeman, P. (2006). Antipsychotic Drugs: Importance of Dopamine Receptors for Mechanisms of Therapeutic Actions and Side Effects.
Ciana, P., et al. (2012). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. British Journal of Pharmacology, 165(6), 1649-1661.
Kennedy, R. T. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry, 78(11), 359A-367A.
DO NOT dispose of this compound down the drain.[3][4] The presence of the bromine atom and the stable sulfonamide moiety renders it persistent and potentially toxic to aquatic life. It requires high-temperature incineration with flue gas scrubbing (to capture HBr).
Personal Protective Equipment (PPE) Matrix
Protection Type
Specification
Rationale
Hand
Nitrile (Double-gloved recommended for solutions)
Piperazine derivatives can be sensitizers; prevents dermal absorption.[1][2]
Eye
Chemical Splash Goggles
Protects against fine dust (solid) or splashes (solution).[1][2]
Respiratory
N95 (Solid) or Fume Hood (Solution)
Prevents inhalation of irritant dust or solvent vapors.[1][2]
Part 2: Technical Characterization & Rationale[1][2]
As researchers, we must understand the causality behind our waste management choices.[2] This compound is not merely "organic waste"; it is a bifunctional molecule containing a basic piperazine ring and a halogenated sulfonamide.
The Halogen Factor (Bromine):
Mechanism: When incinerated at standard temperatures, brominated compounds release Hydrogen Bromide (HBr) and potentially elemental bromine (
).
Operational Impact: This waste must be tagged as HALOGENATED .[4][5] It requires disposal facilities equipped with wet scrubbers to neutralize acid gases. Mixing this with non-halogenated waste (e.g., pure acetone/methanol) forces the entire volume to be treated as halogenated, exponentially increasing disposal costs and environmental impact [1].[2]
The Sulfonamide/Piperazine Moiety:
Mechanism: Sulfonamides are chemically stable and biologically active (antibacterial/pharmacological activity). Piperazines are basic amines.
Operational Impact: Segregate from strong oxidizers (e.g., nitric acid, peroxides) to prevent exothermic reactions.[2] Ensure the waste stream pH is not extremely acidic (<2), which could protonate the piperazine but potentially degrade other co-mingled species unpredictably.
Part 3: Step-by-Step Disposal Protocols
Scenario A: Disposal of Solid Waste (Pure Substance)
If solvent is DCM/Chloroform: Use Halogenated Waste carboy.
If solvent is Methanol/Acetone/Ethyl Acetate: You must still use the Halogenated Waste carboy because the solute (the piperazine derivative) contains bromine.
pH Check: Ensure the solution is neutral to slightly basic. If the reaction mixture was acidic, neutralize carefully with Sodium Bicarbonate (
) before bottling to prevent pressure buildup in the waste container.
Transfer: Funnel liquid into the approved "Halogenated Organic" carboy (typically 5L or 20L HDPE).
Log Entry: Record the approximate mass of the piperazine derivative added to the carboy on the accumulation log.
Part 4: Decision Logic & Workflow (Visualization)[1]
The following diagram illustrates the decision-making process for segregating this specific chemical waste.
Figure 1: Waste Stream Decision Matrix ensuring all brominated material reaches the correct incineration pathway.
Part 5: Emergency Spill Response
In the event of a spill, rapid containment prevents laboratory contamination.[2]
Spill Protocol:
Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.
PPE Up: Wear nitrile gloves, goggles, and a lab coat.[2] If powder is airborne, use N95 respiratory protection.[2]
Contain:
Solid: Cover with wet paper towels to prevent dust dispersion, then scoop into a bag.[2]
Liquid: Surround with absorbent boom or vermiculite.
Clean: Wipe area with soap and water. Do not use bleach (potential reaction with amines).
Dispose: All cleanup materials (gloves, paper towels, vermiculite) must be disposed of as Solid Hazardous Waste (Halogenated) .[2]
Figure 2: Linear response workflow for minor laboratory spills.
Part 6: References
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.Link[1]
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Link
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Link